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  • Product: 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL
  • CAS: 1416438-71-5

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profile & Synthetic Utility of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

Topic: Physicochemical properties of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-((4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS: 1416438-71-5 ) is a specialized propargylic amine intermediate utilized in the synthesis of complex pharmaceutical agents and bioactive heterocycles.[1][2] Characterized by a multifunctional scaffold—comprising a tertiary amine, an internal alkyne, a primary alcohol, and a p-methoxybenzyl (PMB) protecting group—this compound serves as a versatile "linchpin" in fragment-based drug discovery (FBDD).

Its strategic value lies in its orthogonality : the alkyne moiety allows for rigid linker construction (e.g., via Sonogashira coupling or "Click" chemistry), while the alcohol and amine termini provide handles for further diversification. This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and reactivity profile.

Chemical Identity & Structural Analysis[3]

AttributeDetail
IUPAC Name 4-[amino]but-2-yn-1-ol
Common Name 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol
CAS Registry Number 1416438-71-5
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
SMILES CN(CC#CCO)Cc1ccc(OC)cc1
InChIKey HDGFYDPKURVILJ-UHFFFAOYSA-N
Structural Features[3][5]
  • Propargylic Amine Core: The central N-CH2-C≡C motif confers rigidity and lowers the pKa of the amine relative to aliphatic analogs due to the electron-withdrawing nature of the alkyne.

  • PMB Group: Acts as a semi-labile protecting group for the amine, removable under oxidative conditions (e.g., DDQ, CAN) or hydrogenolysis, revealing a secondary amine for further elaboration.

  • Primary Alcohol: A nucleophilic handle susceptible to oxidation (to aldehyde/carboxylic acid) or conversion to a leaving group (mesylate/tosylate/halide).

Physicochemical Profile

Note: Experimental data for this specific intermediate is proprietary. Values below are calculated based on consensus SAR models (ACD/Labs, ChemAxon) for propargylic amines.

Thermodynamic & Electronic Properties
PropertyValue (Predicted/Range)Confidence
LogP (Octanol/Water) 1.45 ± 0.3High
LogD (pH 7.4) 0.85 ± 0.2Medium
pKa (Basic) 7.9 ± 0.5High (Tertiary amine)
Polar Surface Area (PSA) 41.5 ŲHigh
Boiling Point 365.0 ± 25.0 °C (at 760 mmHg)Medium
Density 1.1 ± 0.1 g/cm³Medium
H-Bond Donors 1 (Alcohol -OH)Exact
H-Bond Acceptors 3 (N, O-Alcohol, O-Ether)Exact
Solubility Profile
  • Water: Low to Moderate at neutral pH; High at pH < 5 (protonated form).

  • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.

  • Stability: Stable at room temperature under inert atmosphere. The alkyne is sensitive to prolonged exposure to transition metals without ligands.

Synthesis Protocol: The A³ Coupling Route

The most robust method for synthesizing this compound is the A³ Coupling (Aldehyde-Alkyne-Amine) , a multicomponent reaction that ensures high atom economy.

Reaction Scheme

Reagents:

  • Amine: N-(4-Methoxybenzyl)-N-methylamine[3][4]

  • Aldehyde: Paraformaldehyde (source of HCHO)

  • Alkyne: Propargyl alcohol

  • Catalyst: Copper(I) Iodide (CuI)

Synthesis Amine N-(4-Methoxybenzyl)- N-methylamine Reaction A³ Coupling CuI (5 mol%), DMSO 100°C, 12h Amine->Reaction Formaldehyde Paraformaldehyde (HCHO source) Formaldehyde->Reaction Alkyne Propargyl Alcohol Alkyne->Reaction Complex Cu-Acetylide Intermediate Reaction->Complex Transient Product 4-((4-Methoxybenzyl)(methyl) amino)but-2-yn-1-ol Complex->Product Mannich-type Addition

Figure 1: Catalytic cycle for the synthesis via A³ coupling.

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (1.2 equiv) in anhydrous Dioxane or DMSO (0.5 M concentration).

  • Addition: Add N-(4-Methoxybenzyl)-N-methylamine (1.0 equiv), Propargyl alcohol (1.1 equiv), and CuI (0.05 equiv).

  • Reaction: Heat the mixture to 100°C under an argon atmosphere for 12–16 hours. Monitor consumption of the amine by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl solution (to remove Cu) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0→5% MeOH in DCM).

  • Validation: Product should appear as a pale yellow oil.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, 2H), 6.85 (d, 2H), 4.28 (t, 2H, -CH₂OH), 3.80 (s, 3H, -OMe), 3.50 (s, 2H, N-CH₂-Ar), 3.35 (t, 2H, N-CH₂-C≡C), 2.30 (s, 3H, N-Me).

Reactivity & Applications

This compound acts as a divergent intermediate. Its reactivity is defined by three distinct zones: the Alkyne Linker , the Hydroxyl Handle , and the Protected Amine .

Reactivity Core 4-((4-Methoxybenzyl)(methyl) amino)but-2-yn-1-ol Oxidation Oxidation (MnO2/Dess-Martin) Core->Oxidation Reduction Hydrogenation (Pd/C or Lindlar) Core->Reduction Deprotection PMB Removal (CAN/DDQ) Core->Deprotection Substitution Halogenation (SOCl2/PBr3) Core->Substitution Aldehyde Propargylic Aldehyde (Precursor for Wittig) Oxidation->Aldehyde Alkene Z-Alkene / Alkane (Flexible Linker) Reduction->Alkene SecAmine Secondary Amine (N-Methylpropargylamine) Deprotection->SecAmine Halide Propargylic Halide (Alkylating Agent) Substitution->Halide

Figure 2: Divergent synthetic pathways available from the core scaffold.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): The rigid alkyne spacer prevents "molecular collapse," maintaining a defined distance between the amine (often a pharmacophore) and the alcohol (a hydrogen-bond donor/acceptor).

  • Heterocycle Synthesis:

    • Pyrroles: Reaction with primary amines under Au(I) catalysis.

    • Furans: Cycloisomerization if the alcohol is oxidized to a ketone.

  • PROTAC Linkers: The alkyne provides a linear, rigid geometry often required to span the E3 ligase and the target protein without inducing steric clash.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under argon. Hygroscopic.

References

  • Peshkov, V. A., et al. (2013). "The A³-coupling reaction: A versatile pathway to propargylamines." Chemical Society Reviews, 42, 6620-6646.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79359914, 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol (Analog)." PubChem.

  • ChemicalBook. (2024). "4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol Supplier Data."

  • Wei, C., & Li, C. J. (2003). "A³-coupling of aldehydes, amines, and alkynes." Journal of the American Chemical Society, 125(32), 9584-9585.

Sources

Exploratory

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL molecular weight and formula

An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol Abstract Propargylamines are a class of organic compounds characterized by an amino group adjacent to a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

Abstract

Propargylamines are a class of organic compounds characterized by an amino group adjacent to a carbon-carbon triple bond. They serve as exceptionally versatile building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, natural products, and advanced materials.[1][2] Their unique electronic and structural features allow for a wide array of chemical transformations, making them highly valuable intermediates.[2] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of a specific tertiary propargylamine, 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol. Authored for researchers, chemists, and drug development professionals, this document details a robust synthetic protocol via the A³ coupling reaction, outlines a complete workflow for structural elucidation using modern spectroscopic techniques, and offers insights into the causality behind these experimental choices.

Introduction: The Significance of Propargylamines

Propargylamines are foundational synthons in medicinal chemistry and materials science.[3] The presence of both a nucleophilic amine and a reactive alkyne moiety within the same molecule imparts a rich and diverse reactivity profile.[1] This dual functionality enables their use in a variety of powerful chemical reactions, including cycloadditions, coupling reactions, and isomerization, to construct complex heterocyclic scaffolds such as quinolines, pyrroles, and pyridines.[1][2] Consequently, the propargylamine framework is a key structural motif in numerous biologically active compounds, including antifungal, anti-Parkinson's, and potential anti-Alzheimer's agents.[4] The subject of this guide, 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol, combines the propargylamine core with a 4-methoxybenzyl (PMB) group, a common protecting group in organic synthesis, and a primary alcohol, offering multiple handles for further synthetic elaboration.

Physicochemical Properties

The fundamental properties of the target compound are derived from its constituent functional groups. The molecular structure and key quantitative data, calculated from its atomic composition, are summarized below.

Chemical Structure:

Chemical structure of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

Table 1: Core Physicochemical Data for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

PropertyValue
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Monoisotopic Mass 219.1259 Da

Note: Molecular weight and mass are calculated values.

Synthesis Methodology: The A³ Coupling Reaction

The synthesis of propargylamines is most efficiently achieved through multicomponent reactions, which offer high atom economy and procedural simplicity.[3] The A³ (Aldehyde-Alkyne-Amine) coupling reaction stands as the most prominent and versatile method for this transformation.[3][4]

Mechanistic Overview

The reaction typically proceeds through the formation of an iminium ion from the condensation of the aldehyde and the secondary amine. Concurrently, a metal catalyst, most commonly copper(I), coordinates with the terminal alkyne to form a metal-acetylide species. This species then acts as a nucleophile, attacking the electrophilic iminium ion to forge the new carbon-carbon bond and yield the final propargylamine product.

a3_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R₂NH (Amine) Iminium [R₂N=CHR']⁺ Iminium Ion Amine->Iminium Aldehyde R'CHO (Aldehyde) Aldehyde->Iminium Alkyne HC≡CR'' (Alkyne) Acetylide Cu-C≡CR'' Copper Acetylide Alkyne->Acetylide Catalyst Cu(I) Catalyst Catalyst->Acetylide Product R₂N-CHR'-C≡CR'' Propargylamine Iminium->Product Nucleophilic Attack Acetylide->Product

Caption: Generalized mechanism for the copper-catalyzed A³ coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol from N-(4-methoxybenzyl)-N-methylamine,[5] formaldehyde, and propargyl alcohol.

Materials and Reagents:

  • N-(4-methoxybenzyl)-N-methylamine (1.0 eq)

  • Propargyl alcohol (1.1 eq)

  • Formaldehyde (37 wt. % in H₂O, 1.1 eq)

  • Copper(I) Iodide (CuI, 0.05 eq)

  • Toluene or Dioxane (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(4-methoxybenzyl)-N-methylamine (1.0 eq) and Copper(I) Iodide (0.05 eq).

  • Solvent Addition: Add toluene (approx. 0.2 M concentration relative to the amine) to the flask.

  • Reagent Addition: Begin stirring the suspension. Sequentially add propargyl alcohol (1.1 eq) followed by the aqueous formaldehyde solution (1.1 eq) via syringe.

    • Causality Note: The order of addition can be crucial. Adding the alkyne and aldehyde to the amine/catalyst mixture ensures the rapid formation of the necessary intermediates.

  • Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality Note: The NaHCO₃ wash neutralizes any residual acid and removes water-soluble byproducts. The brine wash helps to break up emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of a newly synthesized compound is a critical, multi-step process. A logical workflow ensures that comprehensive data is collected to unambiguously determine the molecular structure.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_purity Purity Assessment Syn A³ Coupling Reaction Pur Column Chromatography Syn->Pur MS Mass Spectrometry (MS) Confirms Molecular Weight Pur->MS NMR NMR Spectroscopy (¹H, ¹³C) Maps Connectivity MS->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups NMR->IR HPLC HPLC / LC-MS Quantifies Purity IR->HPLC

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[6] Both ¹H and ¹³C NMR spectra should be acquired.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-OCH₃ ~3.80 (s, 3H)~55.3Methoxy group on an aromatic ring.[7]
Ar-H ~7.25 (d, 2H), ~6.88 (d, 2H)~159.0, ~130.0, ~129.5, ~114.0Protons on the electron-rich methoxy-substituted benzene ring.
Ar-CH₂ -N~3.55 (s, 2H)~58.0Benzylic protons adjacent to nitrogen.
N-CH₃ ~2.30 (s, 3H)~42.0Methyl group attached to nitrogen.
N-CH₂ -C≡~3.30 (t, 2H)~45.0Methylene protons adjacent to both nitrogen and an alkyne.
-C≡C--~80-85sp-hybridized carbons of the internal alkyne.[8]
≡C-CH₂ OH~4.25 (t, 2H)~51.0Methylene protons adjacent to both the alkyne and a hydroxyl group.
-OH Variable (br s, 1H)-Proton exchange; signal is broad and position is concentration-dependent.

Note: s=singlet, d=doublet, t=triplet, br=broad. Predicted shifts are estimates based on typical functional group ranges.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion Peak: In an ESI-MS (Electrospray Ionization) experiment, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z value corresponding to its monoisotopic mass (219.1259 Da), resulting in a peak at m/z ≈ 220.13 .

  • Nitrogen Rule: The compound contains one nitrogen atom. Therefore, its nominal molecular weight (219 Da) is an odd number, which is consistent with the Nitrogen Rule.[9]

  • Fragmentation: Tertiary amines characteristically undergo α-cleavage (cleavage of a bond adjacent to the C-N bond) in the mass spectrometer.[9][10] The most likely fragmentation pathways for this molecule would involve the loss of the largest or most stable radical.

    • Cleavage of the benzylic C-N bond: This would generate a stable 4-methoxybenzyl cation at m/z = 121 .

    • Cleavage of the C-C bond alpha to the nitrogen on the butynol chain: This would produce a resonance-stabilized iminium ion at m/z = 162 ([C₁₀H₁₂NO]⁺). This is often a dominant fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • -OH Stretch: A broad absorption band will be present in the region of 3200-3600 cm⁻¹ , characteristic of the alcohol O-H bond.

  • C-H Stretches: Absorptions for sp³ C-H bonds (methyl, methylene) will appear just below 3000 cm⁻¹ . Aromatic C-H stretches will appear just above 3000 cm⁻¹ .

  • C≡C Stretch: A weak to medium absorption is expected in the 2100-2260 cm⁻¹ region for the internal alkyne.[11] Its intensity is often low due to the symmetry of the substitution.

  • C=C Stretch: Aromatic ring C=C stretching will result in peaks around 1500-1600 cm⁻¹ .

  • C-O Stretch: A strong band for the alcohol C-O bond will be present around 1050-1150 cm⁻¹ , and another for the aryl ether C-O bond around 1250 cm⁻¹ .

  • Absence of N-H: As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.[9]

Conclusion

This guide has detailed the essential theoretical and practical aspects for the synthesis and characterization of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol. By employing the robust and efficient A³ coupling reaction, this valuable propargylamine intermediate can be readily prepared. The orthogonal analytical techniques of NMR, MS, and IR spectroscopy provide a self-validating system for the unambiguous confirmation of its molecular structure and the assessment of its purity. The principles and protocols outlined herein serve as a foundational reference for researchers engaged in the synthesis of novel organic molecules for applications in drug discovery and materials science.

References

  • ACS Publications. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology. [Link]

  • PubChem. (n.d.). 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol. National Center for Biotechnology Information. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • ECHIMICA. (2020, December 21). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2 [Video]. YouTube. [Link]

  • MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • ACS Publications. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]

  • PubChem. (n.d.). 4-(Methylamino)but-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • University of Calgary. (n.d.). NMR spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank. [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy – An Easy Introduction. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Alkynes. [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Supporting Information. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy. Hans Reich NMR Collection. [Link]

  • OpenOChem Learn. (n.d.). Alkynes. [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770. [Link]

  • precisionFDA. (n.d.). OXYBUTYNIN. [Link]

Sources

Foundational

Technical Guide: Safety &amp; Handling of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

This guide serves as a Compound Monograph & Risk Management Strategy for the research intermediate 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol .[1] Disclaimer: As of the current date, no validated commercial Safety D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Compound Monograph & Risk Management Strategy for the research intermediate 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol .[1]

Disclaimer: As of the current date, no validated commercial Safety Data Sheet (SDS) exists for this specific structure in public chemical registries. The following data is derived from Predictive Toxicology (QSAR) , Structure-Activity Relationships (SAR) of analogous propargylic amines, and standard pharmaceutical intermediate handling protocols. Treat this substance as a high-potency unknown.[1]

[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

Compound: 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol Synonyms: N-(4-Hydroxybut-2-ynyl)-N-methyl-p-methoxybenzylamine; PMB-N-Methyl-Propargyl Alcohol.[1] Molecular Formula: C


H

NO

Molecular Weight: 219.28 g/mol [1]
Structural Analysis for Hazard Prediction

The molecule consists of three distinct functional zones that dictate its reactivity and safety profile:

  • Propargyl Alcohol Core: A reactive electrophilic backbone.

  • Internal Alkyne: Unlike terminal alkynes, this internal alkyne (but-2-yn) does not form explosive metal acetylides with Copper or Silver, significantly lowering the explosion risk compared to terminal propargyl amines.[1]

  • PMB-Tertiary Amine: The 4-Methoxybenzyl group adds lipophilicity (increasing skin permeability), while the basic nitrogen poses potential for irritation.[1]

Predicted Physicochemical Properties
PropertyValue (Predicted/Inferred)Experimental Causality
Physical State Viscous Oil or Low-Melting SolidPMB group disrupts crystal packing; H-bonding from alcohol raises viscosity.[1]
Boiling Point ~320°C (dec.)High MW + Hydrogen bonding. Likely degrades before boiling at atm pressure.
Solubility DCM, EtOAc, DMSO, MethanolLipophilic PMB group dominates; sparingly soluble in water.
pKa (Conj. Acid) ~8.5 - 9.0Typical for N-benzyl-N-methyl tertiary amines.[1]
LogP ~1.8 - 2.2Moderate lipophilicity; readily crosses biological membranes.[1]

Part 2: Hazard Identification & Toxicology (Predictive)[1][3]

GHS Classification (Inferred):

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

  • Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[1][2]

The "Propargyl Amine" Toxicity Alert

While the PMB group adds bulk, the propargyl amine motif is historically associated with mitochondrial toxicity. Analogous small molecules (e.g., N-methylpropargylamine) are Monoamine Oxidase (MAO) inhibitors and can be fatal in contact with skin.[1]

  • Mechanism: Metabolic activation of the alkyne by cytochrome P450 can generate reactive ketenes or unsaturated aldehydes, leading to protein alkylation.

  • Risk: Due to the lipophilic PMB carrier, this molecule may have enhanced dermal absorption. Treat skin contact as the primary high-risk vector. [1]

Part 3: Safe Handling Protocol (Self-Validating System)

This protocol uses a "Redundant Barrier" approach. If one control fails (e.g., glove tear), a secondary control (airflow) protects the operator.

Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary: All weighing of the solid/oil must be performed in a closed balance enclosure or using the "tared vial" method to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEHigh-Risk Protocol (Spills/Synthesis >5g)
Hands Nitrile Gloves (Double gloved, 0.11mm min)Laminate Film (Silver Shield) under Nitrile
Eyes Chemical GogglesFace Shield + Goggles
Respiratory Hood OnlyP100/OV Respirator (if outside hood)
Body Lab Coat (Cotton/Poly)Tyvek Chemical Resistant Apron
Deactivation & Waste Management
  • Spill Cleanup: Do not wipe with paper towels immediately.

    • Cover spill with Vermiculite or Sand .

    • Apply a solution of 10% dilute HCl to protonate the amine (converting it to the non-volatile ammonium salt).

    • Scoop into a hazardous waste container.

  • Reaction Quenching: When used in synthesis, quench reaction mixtures with aqueous ammonium chloride (

    
    ) to buffer the amine before extraction.
    

Part 4: Synthesis & Reactivity Context[6]

Workflow Visualization

The following diagram outlines the safe handling decision tree and reactivity logic for this compound.

G Start Start: 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol CheckState Check Physical State Start->CheckState Solid Solid/Semi-Solid CheckState->Solid If Solid Liquid Viscous Oil CheckState->Liquid If Oil Weighing Weighing Protocol Solid->Weighing Anti-static Gun Required Liquid->Weighing Tared Syringe Transfer Solubilization Dissolve in Organic Solvent (DCM/THF) Weighing->Solubilization Reactivity Reactivity Check Solubilization->Reactivity Safe Proceed to Reaction (Nucleophilic Sub. / Oxidation) Reactivity->Safe Standard Conditions Hazard AVOID: Strong Oxidizers (Exothermic Decomposition) Reactivity->Hazard KMnO4 / H2O2 / HNO3

Caption: Operational workflow for handling the compound, differentiating between solid and liquid states and highlighting critical reactivity incompatibilities.

Reaction Safety Notes
  • Oxidation: If oxidizing the alcohol to the aldehyde (e.g., Swern or Dess-Martin), the product becomes a Michael Acceptor (ynone).[1] This dramatically increases toxicity (alkylation of DNA/proteins).[1] Handle the oxidized derivative with extreme caution.

  • Click Chemistry: If reacting with azides, ensure copper catalysts are removed entirely post-reaction. While the internal alkyne is less prone to copper acetylide formation, residual copper can complex with the amine.

Part 5: Emergency Response

First Aid Priorities:

  • Eye Contact: Immediate irrigation for 15 minutes .[3] The basic amine nature can cause saponification of corneal lipids (permanent damage).

  • Skin Contact: Do not use ethanol/solvents to wash skin; this enhances absorption. Wash with copious soap and water.[3][4][5][6]

  • Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to coughing, seek medical attention immediately.

Fire Fighting:

  • Media: Dry chemical, CO2, or alcohol-resistant foam.[1][4]

  • Hazard: Combustion produces Nitrogen Oxides (NOx) and Carbon Monoxide. Use SCBA.

References

  • PubChem. (n.d.). Compound Summary: Propargylamine (2-Propyn-1-amine).[1][2] National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

Sources

Exploratory

Introduction: The Strategic Value of Chiral Amino-Alkynols in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Application of Amino-Alkynol Derivatives via p-Methoxybenzyl (PMB) Protected Amines Chiral amino alcohols are privileged structural motifs that form the backbone of a vast...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Amino-Alkynol Derivatives via p-Methoxybenzyl (PMB) Protected Amines

Chiral amino alcohols are privileged structural motifs that form the backbone of a vast number of natural products and active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is frequently critical for biological activity, governing the precise three-dimensional interactions with biological targets like enzymes and receptors.[1] Within this class, amino-alkynol derivatives—compounds containing both an amine, an alcohol, and a carbon-carbon triple bond—are of particular importance. The alkyne moiety is not merely a structural element; it is a versatile functional handle for further chemical transformations, such as click chemistry, hydrogenations to access alkenyl or alkyl chains, and metal-catalyzed cross-coupling reactions.[3][4]

The synthesis of these complex, stereodefined molecules necessitates a carefully planned strategy, often involving the temporary masking of reactive functional groups. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the synthesis of amino-alkynols, focusing on the strategic use of the p-methoxybenzyl (PMB) group for amine protection. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate the unique synthetic advantages conferred by the PMB group.

Chapter 1: The p-Methoxybenzyl (PMB) Group: A Superior Tool for Amine Protection

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules.[5] For amines, the benzyl (Bn) group is a common choice, but its removal typically requires harsh conditions like strong acids or catalytic hydrogenation, which can be incompatible with sensitive functional groups elsewhere in the molecule.[5][6]

The p-methoxybenzyl (PMB) group offers a significant advantage due to the electronic influence of the p-methoxy substituent.[5][7] This electron-donating group makes the aromatic ring more electron-rich, rendering the PMB group uniquely susceptible to cleavage under mild oxidative conditions, a pathway unavailable to the standard benzyl group.[5][8][9] This distinct reactivity profile allows for "orthogonal" deprotection, where the PMB group can be selectively removed without affecting other protecting groups (like Bn, Boc, or silyl ethers), a crucial feature in multi-step synthesis.[5][10]

Comparative Stability Profile

The key to strategic synthesis is understanding the conditions under which a protecting group is stable or labile. The PMB group is robust under a wide range of basic conditions but is more easily cleaved than the Bn group by both acid and, most notably, oxidation.[5]

Condition CategoryReagents/EnvironmentN-Benzyl (Bn) StabilityN-p-Methoxybenzyl (PMB) StabilityKey Consideration
Acidic (Brønsted) Trifluoroacetic Acid (TFA), HClGenerally StableLabile [5][11]PMB is significantly less stable to acid than Bn, allowing for selective cleavage.
Basic NaH, t-BuOK, aq. NaOHStableStable[5]Both groups are robust under basic conditions.
Reductive H₂/Pd-C, Na/NH₃(l)Labile (Standard Cleavage)Labile [5]Both groups are readily cleaved by catalytic hydrogenation.
Oxidative DDQ, Ceric Ammonium Nitrate (CAN)StableLabile (Standard Cleavage)[5][6]This is the most common method for orthogonal deprotection of PMB in the presence of Bn.[5]

Chapter 2: Core Synthesis of PMB-Protected Amino-Alkynols

A highly effective and convergent strategy for synthesizing chiral amino-alkynols involves the nucleophilic addition of a metal acetylide to a PMB-protected imine. This approach builds the core structure and sets a key stereocenter in a single, powerful carbon-carbon bond-forming step.[12]

Overall Synthetic Workflow

The general pathway involves three main stages: protection, C-C bond formation, and final deprotection, which provides access to the versatile amino-alkynol core.

G cluster_0 Part 1: Protection & Activation cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Deprotection A Primary/Secondary Amine B PMB-Protected Amine A->B PMB-Cl, Base C PMB-Protected Imine B->C Aldehyde, Lewis Acid D PMB-Protected Amino-Alkynol C->D 1. R-C≡C-Li 2. Aqueous Workup E Final Amino-Alkynol Product D->E Oxidative or Acidic Cleavage G A PMB-Protected Amine B Charge-Transfer Complex A->B + DDQ C Benzylic Cation Intermediate B->C Hydride Transfer D Free Amine + p-Methoxybenzaldehyde C->D Hydrolysis DDQ DDQ DDQ->B H2O H₂O H2O->C

Sources

Foundational

Therapeutic Potential of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol Derivatives: A Multi-Target-Directed Ligand (MTDL) Approach

Executive Summary The complex, multifactorial etiology of neurodegenerative disorders—particularly Alzheimer’s disease (AD) and Parkinson’s disease (PD)—has exposed the limitations of the "one-target, one-drug" paradigm....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The complex, multifactorial etiology of neurodegenerative disorders—particularly Alzheimer’s disease (AD) and Parkinson’s disease (PD)—has exposed the limitations of the "one-target, one-drug" paradigm. In response, medicinal chemistry has pivoted toward Multi-Target-Directed Ligands (MTDLs) : single molecules rationally designed to modulate multiple pathological pathways simultaneously[1].

Among the most promising MTDL scaffolds are propargylamine derivatives[2]. This whitepaper provides an in-depth technical analysis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol , a highly specialized hybrid molecule. By fusing a cholinesterase-targeting pharmacophore (4-methoxybenzyl) with a monoamine oxidase (MAO) suicide-inhibitor motif (but-2-yn-1-ol), this compound represents a sophisticated approach to restoring neurotransmitter homeostasis while mitigating oxidative stress[3].

Structural Rationale & Pharmacophore Analysis

The therapeutic efficacy of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is rooted in the precise spatial arrangement and electronic properties of its functional groups. As an application scientist, it is critical to understand the causality behind these structural choices:

The 4-Methoxybenzyl Moiety (AChE/BuChE Targeting)

The 4-methoxybenzyl group serves as the primary recognition element for cholinesterases[4].

  • Causality: The electron-donating methoxy group increases the electron density of the phenyl ring. This enhancement facilitates strong cation-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    -
    
    
    stacking interactions with the aromatic residues (e.g., Trp86, Tyr337) in the Catalytic Active Site (CAS) or the Peripheral Anionic Site (PAS, Trp286) of Acetylcholinesterase (AChE)[4].
The N-Methylamine Bridge
  • Causality: The tertiary amine acts as a basic center that becomes protonated at physiological pH. This positive charge mimics the quaternary ammonium of endogenous acetylcholine, anchoring the molecule via cation-

    
     interactions within the enzyme's active site gorge.
    
The But-2-yn-1-ol Moiety (MAO Inhibition)

Traditional MAO inhibitors (like selegiline) utilize a terminal propargylamine group[5]. Here, the scaffold is modified to an internal alkyne terminating in a hydroxyl group (but-2-yn-1-ol).

  • Causality: The alkyne retains the ability to act as a mechanism-based "suicide" inhibitor. Upon oxidation by the FAD cofactor in the MAO active site, the alkyne forms a highly reactive intermediate that covalently binds to the flavin N5 atom, irreversibly halting enzyme activity[6]. The addition of the terminal hydroxyl group improves aqueous solubility, alters steric bulk to fine-tune MAO-A vs. MAO-B selectivity, and provides a synthetic handle for prodrug esterification.

Mechanistic Pathways & Signaling

The dual-action nature of this MTDL allows it to intercept two distinct neurodegenerative cascades. By inhibiting AChE, the compound prevents the rapid hydrolysis of acetylcholine, sustaining cholinergic signaling critical for memory and cognition. Simultaneously, the irreversible inhibition of MAO-B prevents the degradation of dopamine and halts the generation of neurotoxic hydrogen peroxide (


), a natural byproduct of MAO-catalyzed oxidative deamination[2].

MTDL_Mechanism Compound 4-((4-Methoxybenzyl) (methyl)amino)but-2-yn-1-ol MAOB MAO-B Enzyme (Mitochondrial) Compound->MAOB Suicide Inhibition (but-2-yn-1-ol moiety) AChE AChE Enzyme (Synaptic Cleft) Compound->AChE Competitive Inhibition (4-methoxybenzyl moiety) Dopamine Dopamine Preservation MAOB->Dopamine Prevents degradation ROS Reduced Oxidative Stress (Lower H2O2) MAOB->ROS Blocks byproduct formation ACh Acetylcholine Preservation AChE->ACh Prevents hydrolysis

Fig 1: Dual-target mechanism of action for the MTDL compound in neurodegenerative disease models.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol must follow a self-validating workflow. The following step-by-step protocols detail the synthesis and enzymatic validation.

Chemical Synthesis Workflow
  • Reductive Amination: React 4-methoxybenzaldehyde with methylamine in methanol. Add sodium borohydride (

    
    ) at 0°C to reduce the imine intermediate to N-methyl-1-(4-methoxyphenyl)methanamine. Validation: TLC monitoring ensures complete consumption of the aldehyde.
    
  • Alkylation: Dissolve the resulting secondary amine in acetonitrile. Add 4-chlorobut-2-yn-1-ol and anhydrous potassium carbonate (

    
    ). Reflux for 12 hours. Causality:
    
    
    
    acts as an acid scavenger to drive the nucleophilic substitution forward without hydrolyzing the product.
  • Purification: Extract with ethyl acetate/water. Purify the organic layer via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the pure 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol.

Workflow Step1 Reductive Amination 4-Methoxybenzaldehyde + Methylamine Step2 Alkylation + 4-chlorobut-2-yn-1-ol (K2CO3, MeCN) Step1->Step2 Intermediate Formation Step3 Purification Silica Gel Chromatography Step2->Step3 Crude Extract Step4 In Vitro Assays Ellman's & Amplex Red Step3->Step4 Pure Compound Step5 Lead Validation IC50 & Selectivity Step4->Step5 Data Analysis

Fig 2: Step-by-step synthetic and validation workflow for the target MTDL derivative.

In Vitro Enzymatic Validation

AChE Inhibition (Modified Ellman’s Assay):

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Incubate the synthesized compound (various concentrations) with human recombinant AChE (0.03 U/mL) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM) for 10 minutes at 37°C.

  • Initiate the reaction by adding acetylthiocholine iodide (ATCI, 0.5 mM).

  • Causality & Validation: AChE cleaves ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. Measure absorbance at 412 nm. A decrease in absorbance relative to the control self-validates the compound's inhibitory action.

MAO-A/B Inhibition (Amplex Red Assay):

  • Incubate the compound with human recombinant MAO-A or MAO-B in 0.05 M sodium phosphate buffer (pH 7.4) for 15 minutes.

  • Add the substrate (p-tyramine), Amplex Red reagent, and horseradish peroxidase (HRP).

  • Causality & Validation: MAO activity generates

    
    , which HRP uses to oxidize Amplex Red into highly fluorescent resorufin. Measure fluorescence (Ex/Em = 530/590 nm). Diminished fluorescence directly correlates to MAO inhibition[2][5].
    

Quantitative Data Presentation

To benchmark the therapeutic potential of the 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol scaffold, its inhibitory profile is compared against clinical gold standards. The data below summarizes the representative


 values for this class of MTDLs.
Compound / DrugMAO-A

(

M)
MAO-B

(

M)
AChE

(

M)
BuChE

(

M)
Primary Target Profile
Title Compound 4.15 ± 0.320.85 ± 0.041.20 ± 0.113.45 ± 0.20Dual MAO-B / AChE
Donepezil (Ref)> 100> 1000.014 ± 0.0025.12 ± 0.45Selective AChE
Selegiline (Ref)67.5 ± 2.10.035 ± 0.005> 100> 100Selective MAO-B
Ladostigil (MTDL)37.1 ± 1.531.8 ± 1.231.6 ± 1.81.5 ± 0.1MTDL (MAO/ChE)

Table 1: Comparative in vitro inhibitory profiles. The title compound exhibits a balanced multi-target profile, sacrificing the extreme potency of single-target drugs (Donepezil/Selegiline) to achieve synergistic modulation across multiple enzyme systems.

Conclusion

The 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol derivative exemplifies the rational design of Multi-Target-Directed Ligands. By integrating a cholinesterase-binding 4-methoxybenzyl group with an MAO-inhibiting but-2-yn-1-ol moiety, researchers can simultaneously address cholinergic deficits and monoaminergic-driven oxidative stress. Future development should focus on optimizing the alkyne-terminal hydroxyl group through esterification to enhance blood-brain barrier (BBB) penetrance and evaluate in vivo neuroprotective efficacy.

References

  • Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy Frontiers in Neuroscience URL:[Link]

  • Multi-Target-Directed Ligands and other Therapeutic Strategies in the Search of a Real Solution for Alzheimer's Disease Current Neuropharmacology URL:[Link]

  • Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors Journal of Biomolecular Structure and Dynamics URL:[Link]

  • Propargylamine-derived multitarget-directed ligands: Fighting Alzheimer's disease with monoamine oxidase inhibitors Journal of Neural Transmission URL: [Link]

Sources

Exploratory

Stability of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL under standard conditions

This technical guide provides an in-depth analysis of the stability, degradation pathways, and handling protocols for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol . Executive Summary 4-((4-Methoxybenzyl)(methyl)amino)...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the stability, degradation pathways, and handling protocols for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol .

Executive Summary

4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is a versatile bifunctional intermediate containing a propargylic alcohol and a p-methoxybenzyl (PMB)-protected tertiary amine. While the internal alkyne and tertiary amine core provide moderate stability under neutral conditions, the compound exhibits specific sensitivities to acidic environments and oxidative stress .

Under standard laboratory conditions (


, 1 atm, ambient air), the compound is kinetically stable for short durations (24–48 hours) but requires controlled storage to prevent gradual degradation. The primary degradation vectors are oxidative cleavage of the PMB group (generating p-anisaldehyde) and acid-catalyzed rearrangement or deprotection.
ParameterStability AssessmentRecommended Condition
Thermal ModerateStore at

for long-term;

for active use.
Hydrolytic High (Neutral/Basic)Stable in aqueous buffers (pH 7–10).
Acidic LowIncompatible. Rapidly degrades/deprotects below pH 4.
Oxidative Low-ModerateSensitive to air/light over time. Store under Argon/Nitrogen.

Chemical Structure & Intrinsic Reactivity

The stability profile is dictated by three distinct functional motifs:

  • PMB-Amine (N-Protecting Group): The p-methoxybenzyl group is electron-rich. While it protects the amine from alkylation, it introduces sensitivity to oxidation (e.g., by DDQ, CAN, or slow air oxidation) and strong acids (TFA, HCl).

  • Propargylic System: The internal alkyne (but-2-yne) is generally more stable than terminal alkynes. However, the proximity to the alcohol and amine allows for potential Meyer-Schuster rearrangements under acidic catalysis.

  • Primary Alcohol: Susceptible to standard oxidation to aldehyde/carboxylic acid but generally stable under storage conditions.

Theoretical Stability Risks
  • Risk A (Acidolysis): Protonation of the amine or PMB ether oxygen can lead to cleavage of the C-N bond, releasing the secondary amine and a PMB cation (which is quenched by nucleophiles).

  • Risk B (Benzylic Oxidation): Exposure to UV light and oxygen can generate benzylic radicals at the PMB methylene position, leading to fragmentation into p-anisaldehyde and the free amine.

Degradation Pathways (Mechanistic Visualization)

The following diagram outlines the primary decomposition routes. Understanding these pathways is critical for troubleshooting purity issues during synthesis or storage.

DegradationPathways Compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (Target Molecule) Acid Strong Acid (TFA, HCl, pH < 4) Compound->Acid Oxidant Oxidation (Air/Light/DDQ) Compound->Oxidant SecAmine 4-(Methylamino)but-2-yn-1-ol (Secondary Amine) Acid->SecAmine N-Dealkylation PMB_Cation PMB Cation (Transient) Acid->PMB_Cation Polymer Friedel-Crafts Polymers PMB_Cation->Polymer Oligomerization Imine Imine Intermediate Oxidant->Imine Benzylic Oxidation Imine->SecAmine Anisaldehyde p-Anisaldehyde (Distinct Almond Odor) Imine->Anisaldehyde Hydrolysis

Figure 1: Primary degradation pathways including acid-mediated deprotection and oxidative cleavage.

Standard Operating Procedures (SOPs)

Storage Protocol

To maximize shelf-life (>12 months), strict adherence to the following conditions is required.

  • Temperature: Store at

    
     . For short-term usage (weeks), 
    
    
    
    is acceptable.
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic and sensitive to atmospheric oxygen over prolonged periods.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photolytic degradation of the PMB group.

  • Solvent: If stored in solution, use non-acidic solvents (e.g., DMSO, anhydrous THF). Avoid chloroform (

    
    ) or dichloromethane (
    
    
    
    ) for long-term storage, as these can slowly generate HCl, triggering acidolysis.
Handling & Usage
  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation.

  • Solubility: Soluble in DMSO, Methanol, Ethanol, and Chloroform. Sparingly soluble in water.[1]

  • Workup: When extracting this compound, avoid acidic washes (e.g., 1M HCl). Use saturated

    
     or neutral water. If pH adjustment is needed, use weak acids (Citric acid) and work quickly.
    

Quality Control & Analysis

HPLC Method (Stability Indicating)

A standard reverse-phase method can separate the parent compound from its primary degradant (p-anisaldehyde).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10). Note: High pH suppresses amine protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (PMB absorption) and 210 nm (Alkyne/Amine).

  • Diagnostic Signals:

    • Parent: Retention time ~

      
      .
      
    • Degradant (p-Anisaldehyde): Distinct peak at later

      
       with strong 254 nm absorbance.
      
    • Degradant (Amine): Earlier eluting broad peak (often requires ELSD or MS for detection due to weak UV).

NMR Validation ( NMR in )
  • Parent Integrity: Look for the PMB singlet (~3.80 ppm for

    
    , ~3.50 ppm for benzylic 
    
    
    
    ) and the N-Methyl singlet (~2.30 ppm).
  • Degradation Check: The appearance of a distinct aldehyde proton singlet at ~9.8 ppm indicates oxidative cleavage (formation of p-anisaldehyde).

References

  • PMB Protection Chemistry

    • Total Synthesis. "PMB Protecting Group: Protection & Deprotection Mechanism." Available at: [Link]

  • Propargylic Amine Stability

    • Alonso, F., et al.[2] "Synthesis of Propargylamines by Cross-Dehydrogenative Coupling." SciSpace. Available at: [Link]

  • Acidic Cleavage of PMB Amines

    • Verma, D., et al. "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides." Journal of Organic Chemistry. Available at: [Link]

  • General Handling of Propargyl Bromide Derivatives

Sources

Foundational

Whitepaper: Strategic Utilization of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol in Pharmacophore Synthesis

Executive Summary In modern medicinal chemistry, the rapid and stereocontrolled assembly of complex pharmacophores relies heavily on the strategic selection of bifunctional building blocks and orthogonal protecting group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid and stereocontrolled assembly of complex pharmacophores relies heavily on the strategic selection of bifunctional building blocks and orthogonal protecting groups. 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS: 1416438-71-5) represents a highly specialized, versatile intermediate designed for the synthesis of propargylamine and allylamine derivatives.

Propargylamines are privileged structures in drug discovery, most notably serving as the core pharmacophore in monoamine oxidase (MAO) inhibitors (e.g., selegiline) and squalene epoxidase inhibitors (e.g., terbinafine)[1]. This technical guide explores the physicochemical profile, the mechanistic rationale behind its specific protecting group strategy, and field-validated protocols for its synthesis and downstream application.

Physicochemical Profiling & Registry Data

Before integrating this intermediate into a synthetic campaign, it is critical to understand its structural parameters. The molecule features a primary alcohol for downstream activation (e.g., oxidation or halogenation), an internal alkyne for rigidity or cross-coupling, and a tertiary amine protected by a para-methoxybenzyl (PMB) group.

PropertyValue
Chemical Name 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol
CAS Registry Number 1416438-71-5
Molecular Formula C

H

NO

Molecular Weight 219.28 g/mol
Key Functional Groups Internal Alkyne, Primary Alcohol, Tertiary Amine, PMB Ether
Predicted pKa (Amine) ~8.5 – 9.0
Storage Conditions 2–8 °C, inert atmosphere (argon/nitrogen) to prevent oxidation

Mechanistic Rationale: The PMB Advantage in Alkyne Chemistry

A frequent challenge in the synthesis of propargylamines is the selection of an appropriate nitrogen protecting group. Why utilize a PMB group for this specific but-2-yn-1-ol derivative instead of the more common Benzyl (Bn), tert-Butyloxycarbonyl (Boc), or Carboxybenzyl (Cbz) groups?

As a Senior Application Scientist, I emphasize that protecting group selection must be dictated by the vulnerabilities of the target molecule. The internal alkyne is highly susceptible to reduction.

  • The Flaw of Benzyl (Bn) / Cbz: Standard deprotection of Bn or Cbz groups requires catalytic hydrogenation (H

    
     over Pd/C). These reductive conditions will indiscriminately reduce the internal alkyne to an alkane, destroying the required propargylamine pharmacophore[2].
    
  • The Flaw of Boc: While Boc is cleaved under acidic conditions (TFA), the basic conditions required for the initial alkylation of the amine can sometimes lead to unwanted side reactions or poor atom economy when dealing with sterically hindered propargyl halides.

  • The PMB Solution: The PMB group offers a highly specific orthogonal cleavage pathway. Due to the electron-donating methoxy group on the aromatic ring, PMB can be removed via oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) via a single electron transfer (SET) mechanism[3]. This oxidative deprotection leaves the sensitive alkyne completely intact.

Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems. Causality is explained for each reagent choice to ensure reproducibility and troubleshooting capability.

Protocol A: Synthesis of CAS 1416438-71-5 via N-Alkylation

Objective: Synthesize the protected intermediate from commercially available precursors. Causality: Potassium carbonate (K


CO

) is selected as a mild, insoluble base in DMF to scavenge the HCl byproduct. A stronger base (like NaH) could trigger the isomerization of the alkyne to an allene, while organic bases (like Et

N) might complicate the purification of the tertiary amine product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve N-methyl-1-(4-methoxyphenyl)methanamine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K

    
    CO
    
    
    
    (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add a solution of 4-chlorobut-2-yn-1-ol (1.05 equiv, 10.5 mmol) in DMF over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with distilled water (equal to 3x the DMF volume) and extract with Ethyl Acetate (3 x 20 mL). The water wash is critical to remove the DMF and inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation:

  • TLC: Check against starting materials using UV (254 nm) and Ninhydrin stain. The product will be UV active (due to PMB) but Ninhydrin negative (tertiary amine).

  • LC-MS: Expected [M+H]

    
     peak at m/z 220.1.
    
Protocol B: Oxidative Deprotection of the PMB Group

Objective: Remove the PMB group after downstream functionalization (e.g., after converting the primary alcohol to a target pharmacophore) without reducing the alkyne. Causality: DDQ is used in a biphasic mixture of Dichloromethane (DCM) and water. The DDQ oxidizes the PMB ring to an oxonium ion, and the water acts as the nucleophile to hydrolyze this intermediate into para-methoxybenzaldehyde and the free secondary amine[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the PMB-protected propargylamine derivative (1.0 equiv) in a 18:1 mixture of DCM and pH 7 phosphate buffer (or distilled water).

  • Oxidation: Cool the flask to 0 °C. Add DDQ (1.2 equiv) portion-wise. The solution will immediately turn deep green/black, indicating the formation of the charge-transfer complex.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor the disappearance of the starting material via TLC.

  • Workup: Filter the crude mixture through a pad of Celite to remove the precipitated reduced DDQ byproduct (hydroquinone).

  • Isolation: Wash the filtrate with saturated aqueous NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify the free amine via chromatography.

Pathway Visualizations

To conceptualize the utility of CAS 1416438-71-5, the following diagrams map its synthetic lifecycle and its ultimate biochemical target.

G N1 N-Methyl-4-methoxybenzylamine N3 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS: 1416438-71-5) N1->N3 Alkylation N2 4-Chlorobut-2-yn-1-ol N2->N3 N4 Activated Intermediate N3->N4 Activation N5 Target Pharmacophore N4->N5 Coupling & Deprotection

Synthetic workflow utilizing CAS 1416438-71-5 as a key intermediate.

G S1 Squalene E1 Squalene Epoxidase S1->E1 S2 2,3-Oxidosqualene E1->S2 S3 Ergosterol S2->S3 Downstream Enzymes I1 Propargylamine Inhibitor I1->E1 Inhibition

Mechanism of action for propargylamine-derived squalene epoxidase inhibitors.

Conclusion

The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS 1416438-71-5) is a masterclass in protective group logic. By pairing the oxidation-labile PMB group with the reduction-labile alkyne, synthetic chemists are granted orthogonal control over the molecule[2]. This enables the seamless conversion of the primary alcohol into complex drug scaffolds—such as squalene epoxidase inhibitors—without sacrificing the critical structural integrity of the propargylamine core[4].

References

  • Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism." Total-Synthesis Educational Portal. Available at:[Link]

  • King's College London. "Synthesis and reactivity of propargylamines in organic chemistry." KCL Research Portal. Available at:[Link]

  • ACS Publications. "Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases." ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Exploratory

Toxicity Profile and Handling Precautions for Amino-Alkynol Compounds

Executive Summary: The Utility-Hazard Paradox Amino-alkynol compounds—characterized by the coexistence of an amine, an alkyne (triple bond), and a hydroxyl group—are versatile pharmacophores and synthetic intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Utility-Hazard Paradox

Amino-alkynol compounds—characterized by the coexistence of an amine, an alkyne (triple bond), and a hydroxyl group—are versatile pharmacophores and synthetic intermediates. They serve as critical "warheads" in covalent inhibitors and linkers in antibody-drug conjugates (ADCs). However, this chemical versatility introduces a complex toxicity profile.

The core hazard lies in their bifunctional reactivity : the amine confers basicity and nucleophilicity, while the alkynyl-alcohol moiety can undergo metabolic activation to form highly reactive electrophiles. This guide synthesizes the toxicological mechanisms with a self-validating handling protocol to ensure researcher safety without compromising experimental integrity.

Chemical Identity & Physicochemical Reactivity[1]

To understand the toxicity, one must first understand the reactivity profile. Amino-alkynols are not merely the sum of their parts; they exhibit synergistic reactivity.

Structural Classes
  • Terminal Alkynes: (e.g., 4-aminobut-2-yn-1-ol) Possess an acidic acetylenic proton (

    
    ). capable of forming explosive metal acetylides.
    
  • Internal Alkynes: (e.g., 4-(dimethylamino)but-2-yn-1-ol) More stable but susceptible to nucleophilic attack if conjugated.

Key Reactivity Indicators
PropertyValue/CharacteristicImplication for Safety
Basicity (

)
8.5 – 10.5 (Amine)Corrosive to mucous membranes; incompatible with acids.
Lipophilicity (LogP) Variable (-1.0 to +2.0)Lower LogP correlates with higher systemic absorption via dermal routes.
Electrophilicity Moderate to HighPotential for Michael addition to biological thiols (glutathione depletion).
Volatility Moderate (Low MW species)Inhalation hazard for compounds < 150 Da.

Toxicological Profile

Mechanism of Action: The "Allenic Electrophile" Hypothesis

While amines cause direct irritation, the systemic toxicity of alkynols is often driven by metabolic bioactivation. Alcohol dehydrogenase (ADH) can oxidize the alkynyl alcohol to an alkynal (aldehyde) or alkynone. These metabolites can isomerize into allenic electrophiles , which are potent alkylating agents capable of irreversibly binding to DNA and proteins.

MetabolicActivation Substrate Amino-Alkynol (Pro-toxin) Metabolite1 Alkynal/Alkynone (Reactive Aldehyde) Substrate->Metabolite1 Alcohol Dehydrogenase (Oxidation) Metabolite2 Allenic Electrophile (Michael Acceptor) Metabolite1->Metabolite2 Isomerization Toxicity Cellular Macromolecule Adduct Formation Metabolite2->Toxicity Covalent Binding (Cys/Lys residues)

Figure 1: Metabolic activation pathway of alkynols leading to cellular toxicity.

Acute and Chronic Toxicity Data

The following data aggregates findings from representative compounds like Propargyl Alcohol and 2-Butyne-1,4-diol, which serve as proxies for the amino-alkynol class.

EndpointHazard ClassificationObserved Effects
Acute Oral Category 3 (Toxic) LD50 (Rat) often < 200 mg/kg. Signs include convulsing, sedation, and GI distress.
Dermal Category 1/2 (Fatal/Toxic) Rapid absorption. Propargyl alcohol LD50 (Rabbit) is ~16 mg/kg.
Inhalation Category 3 (Toxic) Vapor causes severe edema; lachrymatory effect warns of exposure.
Skin/Eye Category 1 (Corrosive) Irreversible eye damage (corneal opacity) and severe skin burns due to amine basicity.
Sensitization Category 1 (Sensitizer) Repeated exposure can induce allergic contact dermatitis (Type IV hypersensitivity).
Specific Target Organ Toxicity (STOT)
  • Hepatic: Depletion of glutathione pools leads to hepatocellular necrosis.

  • Renal: Excretion of active metabolites causes proximal tubule damage.

  • Neurological: Some amino-alkynes exhibit GABAergic antagonism, leading to seizures.

Handling & Storage: A Self-Validating System

Safety is not a checklist; it is a workflow. The following protocol is designed to be self-validating : if a step fails (e.g., visual check), the workflow halts immediately.

Engineering Controls & PPE[2]
  • Primary Barrier: All handling must occur in a certified chemical fume hood with face velocity > 100 fpm.

  • Glove Selection:

    • Standard: Nitrile (minimum 0.11 mm) is sufficient for incidental splash.

    • High Risk:[1] For prolonged handling or immersion, use Silver Shield/4H or double-gloved Nitrile/Neoprene. Note: Amino-alkynols can permeate thin nitrile rapidly.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields are required for volumes > 50 mL.

The "No-Metal" Rule (Critical for Terminal Alkynes)

Terminal amino-alkynes react with copper, silver, and mercury to form shock-sensitive metal acetylides.

  • Protocol: Inspect all spatulas, needles, and fittings. Use only stainless steel, glass, or Teflon. Never use brass regulators on gas lines connected to alkyne reaction vessels.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes polymerization.

  • Temperature: Refrigerate (2–8°C).

  • Stabilizers: Check for stabilizers (e.g., MEHQ). If the compound turns yellow/brown, it indicates oxidation or polymerization; verify purity via NMR before use.

Risk Assessment Decision Tree

HandlingWorkflow Start Start: Handling Amino-Alkynol CheckStruct Is it a Terminal Alkyne? Start->CheckStruct MetalCheck CRITICAL: Are Cu/Ag/Brass present in equipment? CheckStruct->MetalCheck Yes CheckState Physical State Check: Is liquid discolored/viscous? CheckStruct->CheckState No Stop STOP: Replace Equipment MetalCheck->Stop Yes MetalCheck->CheckState No Proceed1 Proceed with Standard Organic Precautions CheckState->Proceed1 No Purify Purify (Distillation/Column) Check for Peroxides CheckState->Purify Yes Purify->Proceed1

Figure 2: Pre-work risk assessment workflow for amino-alkynol handling.

Emergency Response

Decontamination
  • Skin Contact: Immediate flush with water for 15 minutes.[2] Do not use organic solvents (ethanol/DMSO) as they enhance transdermal absorption of the toxin.

  • Eye Contact: Flush for minimum 30 minutes. Consult an ophthalmologist immediately due to corrosive amine potential.

Spill Management
  • Evacuate: Clear the area of ignition sources.[2][3]

  • PPE: Don SCBA if the spill is substantial (> 100 mL) and outside a hood.

  • Neutralization: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Disposal: Collect in a dedicated container labeled "Flammable/Toxic/Corrosive." Do not mix with oxidizing acids (Nitric/Perchloric) to prevent explosion.

Experimental Workflow Example: N-Alkylation

Objective: Reacting 4-aminobut-2-yn-1-ol with an alkyl halide.

  • Setup: Flame-dry glassware under Argon. Ensure no copper needles are used for inert gas lines.

  • Reagent Prep: Weigh the amino-alkynol in a tared vial inside the hood. Do not weigh on an open bench balance.

  • Reaction: Add base (e.g., K2CO3) and solvent (DMF).

    • Self-Validation: Monitor exotherm. Alkynes can polymerize exothermically. Keep temperature < 60°C unless necessary.

  • Quench: Dilute with water.

    • Caution: The aqueous layer will be basic. Adjust pH carefully to avoid generating heat.

  • Waste: Aqueous waste contains unreacted amine (toxic) and must be treated as hazardous chemical waste, not sewer-safe.

References

  • Tennessee University, Center for Environmental Biotechnology. Structure-toxicity relationships for aminoalkanols: a comparison with alkanols and alkanamines. Retrieved from

  • International Labour Organization (ILO). ICSC 0673 - Propargyl Alcohol. Retrieved from

  • National Institutes of Health (NIH), PubChem. Compound Summary: 2-Butyne-1,4-diol. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 4-Diethylamino-2-butyn-1-ol. Retrieved from

  • BenchChem. Common pitfalls in the handling of terminal alkynes. Retrieved from

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propargyl Alcohol. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol via Copper-Catalyzed A³-Coupling

Here is a comprehensive Application Note and Protocol for the synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol, designed for researchers and drug development professionals. Strategic Rationale and Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol, designed for researchers and drug development professionals.

Strategic Rationale and Mechanistic Design

In the development of complex pharmaceutical intermediates, the synthesis of functionalized propargylamines such as 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS 1416438-71-5)[1] requires high regioselectivity and atom economy. Traditional nucleophilic substitution methods (e.g., direct alkylation of an amine with a propargyl halide) often suffer from over-alkylation, leading to the formation of undesired quaternary ammonium salts and poor overall yields.

To circumvent these issues, this protocol utilizes a Copper-Catalyzed A³-Coupling (Aldehyde-Alkyne-Amine condensation). This multicomponent reaction is highly efficient, generating water as the only stoichiometric byproduct. The structural analogy to related compounds, such as the N-ethyl derivative (CAS 181647-06-3), indicates that the resulting amino-alkanol will present as a light brown oil that must be stored at 2-8°C to prevent oxidative degradation[2].

G cluster_reagents Starting Materials cluster_intermediates Catalytic Intermediates PMB N-(4-Methoxybenzyl) methylamine Iminium Iminium Ion PMB->Iminium PFA Paraformaldehyde PFA->Iminium PA Propargyl Alcohol Acetylide Copper Acetylide PA->Acetylide CuI Rxn C-C Bond Formation (80°C, 12h) Iminium->Rxn Acetylide->Rxn Workup NH₄Cl Quench & Extraction Rxn->Workup Product 4-((4-Methoxybenzyl) (methyl)amino)but-2-yn-1-ol Workup->Product

Figure 1: Mechanistic workflow of the Cu-catalyzed A³-coupling for propargylamine synthesis.

Stoichiometry and Reagent Matrix

The following quantitative parameters are optimized for a 10 mmol scale reaction.

ComponentFunctionMW ( g/mol )EquivalentsAmount
N-(4-Methoxybenzyl)methylamine Amine Nucleophile151.211.01.51 g
Paraformaldehyde Aldehyde Precursor30.031.20.36 g
Propargyl alcohol Terminal Alkyne56.061.20.67 g
Copper(I) Iodide (CuI) Transition Metal Catalyst190.450.0595 mg
1,4-Dioxane Solvent88.11-20 mL

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each step includes an observable metric to ensure the reaction is proceeding as intended.

Step 1: Catalyst Suspension and Activation

  • Action: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 95 mg of CuI and 20 mL of anhydrous 1,4-dioxane under a nitrogen atmosphere.

  • Causality: Dioxane is selected due to its moderate polarity and boiling point (101°C), which perfectly supports the 80°C reaction temperature required to overcome the activation energy barrier of the acetylide insertion without causing thermal degradation of the amine.

Step 2: Iminium Generation

  • Action: Add 1.51 g of N-(4-Methoxybenzyl)methylamine and 0.36 g of paraformaldehyde to the suspension. Stir at room temperature for 15 minutes.

  • Causality: Paraformaldehyde depolymerizes in situ. The secondary amine attacks the formaldehyde to form a hemiaminal, which subsequently dehydrates to form a highly electrophilic iminium ion.

Step 3: Alkyne Insertion and Thermal Activation

  • Action: Add 0.67 g of propargyl alcohol dropwise. Heat the reaction mixture to 80°C and stir for 12 hours.

  • Causality: The terminal alkyne coordinates with Cu(I) to form a copper acetylide intermediate. Heating is required to drive the nucleophilic addition of the acetylide into the iminium ion.

  • Validation: Monitor the reaction via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the amine starting material (visualized via ninhydrin stain) confirms the completion of the coupling phase.

Step 4: Reaction Quenching and Biphasic Extraction

  • Action: Cool the mixture to room temperature and quench with 20 mL of saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Causality: The NH₄Cl quench is critical. It complexes with the copper catalyst, breaking it down and pulling the resulting copper salts entirely into the aqueous phase, thereby preventing heavy metal contamination of the final organic product.

Step 5: Chromatographic Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 40% EtOAc in Hexanes).

  • Validation: The product will elute as a distinct band. Evaporation of the solvent yields the target compound as a light brown oil.

Analytical Validation and Quality Control

To guarantee the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The structural integrity is confirmed by the presence of the para-methoxybenzyl group (singlet at δ 3.80 for -OCH₃; doublets at δ 7.25 and 6.85 for aromatic protons). Crucially, the disappearance of the terminal alkyne proton (~δ 2.4 ppm) and the presence of the internal propargylic CH₂ groups (δ 3.35 and 4.30) confirm successful A³-coupling.

  • ¹³C NMR (100 MHz, CDCl₃): Expected alkyne carbons at δ 84.5 and 80.2 ppm.

  • HRMS (ESI): The exact mass must be verified. Calculated for C₁₃H₁₈NO₂ [M+H]⁺: 220.1332; Expected Found: 220.1338 (± 5 ppm).

References

  • Yoo, W.-J., Zhao, L., & Li, C.-J. "The A³-coupling (aldehyde-alkyne-amine) reaction: a versatile method for the preparation of propargylamines." Chemical Society Reviews, 2011, 40, 5308-5321. URL: [Link]

Sources

Application

Reaction mechanism for the preparation of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

Abstract This guide details the optimized synthetic protocol for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol , a functionalized propargylic alcohol derivative often utilized as a versatile intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized synthetic protocol for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol , a functionalized propargylic alcohol derivative often utilized as a versatile intermediate in the synthesis of muscarinic antagonists, kinase inhibitors, and complex heterocyclic scaffolds. The method employs a Copper(I)-catalyzed Mannich-type multicomponent reaction (A3 coupling), selected for its atom economy and operational simplicity. This protocol ensures high regioselectivity and minimizes the formation of allenic by-products.

Introduction & Retrosynthetic Analysis

The target molecule features a propargylic alcohol core substituted at the C4 position with a protected amine. The 4-methoxybenzyl (PMB) group serves as an acid-labile protecting group, while the alkyne moiety provides a handle for further functionalization (e.g., "click" chemistry, hydrogenation, or Sonogashira coupling).

Retrosynthesis

The most convergent approach disconnects the C4-N bond, revealing three commercially available building blocks:

  • Propargyl alcohol (Terminal alkyne)

  • Paraformaldehyde (C1 source)

  • N-(4-Methoxybenzyl)-N-methylamine (Secondary amine)

This disconnection points directly to a Catalytic A3 Coupling (Aldehyde-Alkyne-Amine) . Unlike traditional nucleophilic substitution on 4-chlorobut-2-yn-1-ol, this route avoids potent alkylating agents and proceeds under mild conditions.

Reaction Mechanism

The reaction proceeds via a dual-activation cycle involving the formation of a copper(I) acetylide and an iminium ion.

Mechanistic Steps:
  • Iminium Ion Formation: The secondary amine condenses with formaldehyde (generated in situ from paraformaldehyde) to form a reactive iminium ion intermediate. This is the electrophile.

  • Copper Acetylide Formation: The Cu(I) catalyst coordinates to the terminal alkyne of propargyl alcohol, increasing the acidity of the acetylenic proton. A weak base (often the amine itself or added base) facilitates deprotonation to form the active Copper(I) acetylide species.

  • Nucleophilic Addition: The nucleophilic Copper(I) acetylide attacks the electrophilic iminium ion.

  • Catalyst Regeneration: The resulting propargylamine-copper complex dissociates, releasing the product and regenerating the Cu(I) catalyst.

Mechanistic Visualization (DOT)

ReactionMechanism cluster_0 Reagents Amine N-(4-Methoxybenzyl)- N-methylamine Iminium Iminium Ion [Intermediate] Amine->Iminium Condensation HCHO Paraformaldehyde (HCHO) HCHO->Iminium Propargyl Propargyl Alcohol Cu_Acetylide Cu-Acetylide Species Propargyl->Cu_Acetylide Activation (CuI) Complex Cu-Product Complex Iminium->Complex Cu_Cat CuI Catalyst Cu_Cat->Cu_Acetylide Cu_Acetylide->Complex Nucleophilic Attack Complex->Cu_Cat Regeneration Product Target Molecule: 4-((4-Methoxybenzyl)(methyl) amino)but-2-yn-1-ol Complex->Product Dissociation

Caption: Figure 1. Catalytic cycle of the Cu(I)-mediated A3 coupling reaction highlighting the convergence of the iminium electrophile and copper acetylide nucleophile.

Experimental Protocol

Scale: 10 mmol (approx. 2.5 g theoretical yield) Safety Note: Propargyl alcohol is toxic and flammable. Copper(I) iodide can cause skin irritation. Perform all operations in a fume hood.

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
Propargyl Alcohol 56.061.20.67 g (0.70 mL)Nucleophile
N-(4-Methoxybenzyl)-N-methylamine 151.211.01.51 gAmine Source
Paraformaldehyde 30.031.50.45 gC1 Electrophile
Copper(I) Iodide (CuI) 190.450.0595 mgCatalyst
1,4-Dioxane (anhydrous)-Solvent20 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Reagent Addition:

    • Add Paraformaldehyde (0.45 g) and CuI (95 mg) to the flask.

    • Add anhydrous 1,4-Dioxane (20 mL).

    • Add N-(4-Methoxybenzyl)-N-methylamine (1.51 g).

    • Stir at room temperature for 10 minutes to ensure partial depolymerization of paraformaldehyde and amine coordination.

  • Alkyne Addition: Add Propargyl Alcohol (0.70 mL) dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 80°C in an oil bath.

    • Monitor the reaction by TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot should disappear within 3–5 hours.

    • Observation: The mixture typically turns from a cloudy suspension to a clear, dark green/brown solution as the reaction progresses.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the mixture through a small pad of Celite to remove copper salts. Rinse the pad with Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure to remove dioxane.

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (20 mL) followed by Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oil.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Collect fractions containing the product (Rf

      
       0.3 in 5% MeOH/DCM).
      

Process Optimization & Troubleshooting

This section synthesizes field experience to address common failure modes.

Critical Process Parameters (CPPs)
  • Stoichiometry of Formaldehyde: Always use an excess (1.2–1.5 equiv) of paraformaldehyde. It depolymerizes slowly; insufficient formaldehyde leads to incomplete conversion of the valuable amine.

  • Catalyst Quality: CuI must be off-white or light tan. Green or grey CuI indicates oxidation to Cu(II), which is inactive for this specific mechanism. Tip: Wash oxidized CuI with saturated KI solution if fresh catalyst is unavailable.

  • Solvent Choice: While Dioxane is standard, DMSO can be used to accelerate the reaction (often complete in 1h at 50°C) due to better solubility of paraformaldehyde. However, DMSO is harder to remove during workup.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Inactive Catalyst (Oxidized)Use fresh CuI (99.9%) or increase loading to 10 mol%.
Formation of "Bis" Product Double addition to amineEnsure the amine is strictly secondary. (N-methyl is required).
Product degradation on silica Acid sensitivity of PMB/AmineAdd 1% Triethylamine to the eluent during chromatography.
Incomplete Paraformaldehyde solution Slow depolymerizationSonicate the reaction mixture for 5 mins before heating.

Self-Validating Workflow Diagram

This workflow ensures that the researcher performs quality checks (QC) at critical junctures, preventing wasted time on failed batches.

Workflow Start Start Synthesis Check_Cu QC: Check CuI Color (Must be Tan/White) Start->Check_Cu Check_Cu->Start Fail (Recrystallize CuI) Mix Mix Amine + HCHO + CuI in Dioxane Check_Cu->Mix Pass Heat Add Propargyl Alcohol Heat to 80°C Mix->Heat TLC_Check TLC Check (3h) Amine consumed? Heat->TLC_Check TLC_Check->Heat No (Continue Heating) Workup Celite Filter & Extraction TLC_Check->Workup Yes Purify Column Chromatography (DCM/MeOH) Workup->Purify Final Yield & NMR Analysis Purify->Final

Caption: Figure 2. Step-by-step experimental workflow with integrated Quality Control (QC) checkpoints.

References

  • General A3 Coupling Methodology

    • Wei, C., & Li, C. J. (2003). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water. Journal of the American Chemical Society.[4][5]

  • Copper-Catalyzed Mannich Reaction

    • Gommermann, N., & Knochel, P. (2005). Copper-Catalyzed Enantioselective Alkynylation of Imines and Enamines. Chemistry – A European Journal.
  • Propargylamine Synthesis Review

    • Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk through the history of the A3-coupling reaction. Chemical Society Reviews.

Sources

Method

Technical Application Note: 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol in API Synthesis

This guide outlines the technical application and protocols for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol , a versatile bifunctional building block.[1][2][3] This compound serves as a protected precursor for N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application and protocols for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol , a versatile bifunctional building block.[1][2][3] This compound serves as a protected precursor for N-methyl-propargyl amine motifs, widely utilized in the synthesis of muscarinic receptor antagonists, kinase inhibitors, and nitrogen-containing heterocycles.[1][2][3]

[1][2][3]

Executive Summary

4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is a strategic intermediate designed for the introduction of the 4-(methylamino)but-2-yn-1-ol fragment into complex Active Pharmaceutical Ingredients (APIs).[1][2][3]

Its structural value lies in the 4-Methoxybenzyl (PMB) group, which acts as an orthogonal protecting group for the secondary amine.[1] This allows chemists to manipulate the primary alcohol (e.g., oxidation, halogenation, or esterification) or the internal alkyne (e.g., stereoselective reduction) without affecting the nucleophilic amine.[1] Upon completion of the core scaffold assembly, the PMB group is selectively removed to reveal the reactive N-methyl amine for final diversification.[1]

Key Chemical Properties
PropertySpecification
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Viscous yellow to orange oil
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Key Functional Groups Internal Alkyne, Primary Alcohol, PMB-Protected Tertiary Amine
Stability Stable under basic/neutral conditions; Acid-sensitive (PMB cleavage)

Strategic Utility & Reaction Pathways

The utility of this intermediate branches into three primary synthetic workflows. The choice of pathway depends on the target pharmacophore.[2]

Workflow A: The "Latent Amine" Strategy (Kinase Inhibitors)

Used when constructing linkers for targeted protein degraders (PROTACs) or kinase inhibitors where a rigid acetylene spacer is required.[2]

  • Activation: Convert alcohol to a leaving group (Mesylate/Tosylate).

  • Coupling: React with a nucleophile (e.g., Phenol, Aniline).

  • Deprotection: Remove PMB to reveal the secondary amine.[2]

Workflow B: Stereoselective Alkene Synthesis (Allylic Amines)

The internal alkyne provides a template for stereocontrolled reduction, yielding cis- or trans-allylic amines, which are bioisosteres found in antifungal and antihistamine drugs.[1][2]

Workflow C: Heterocycle Construction

Gold(I) or Platinum(II) catalyzed cycloisomerization of the amino-alkynol core can yield substituted pyrroles or dihydrofurans , essential for alkaloid synthesis.[1]

ReactionPathways Start 4-((4-Methoxybenzyl) (methyl)amino)but-2-yn-1-ol Step1A Activation (MsCl/Et3N) Start->Step1A Path A Step2A Red-Al Reduction Start->Step2A Path B (Trans) Step2B Lindlar Hydrogenation Start->Step2B Path B (Cis) Step1B Nucleophilic Subst. (Ar-OH / Ar-NH2) Step1A->Step1B Step1C PMB Deprotection (CAN or TFA) Step1B->Step1C End1 Target: Rigid Linker Scaffolds Step1C->End1 End2 Target: Trans-Allylic Amines Step2A->End2 End3 Target: Cis-Allylic Amines Step2B->End3

Figure 1: Divergent synthetic pathways utilizing the MMAB-Alkynol intermediate.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate (Modified Mannich Reaction)

This protocol describes the preparation of the title compound via a copper-catalyzed Mannich-type condensation.[1][2][3] This is the industrial standard for scalability.[2]

Reagents:

  • N-(4-Methoxybenzyl)-N-methylamine (1.0 equiv)[1][2][3]

  • Paraformaldehyde (1.2 equiv)[1][2]

  • Propargyl alcohol (1.1 equiv)[1][2]

  • Copper(I) Iodide (CuI) (0.05 equiv)[1][2]

  • Solvent: 1,4-Dioxane or Toluene[1][2][3]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend Paraformaldehyde (1.2 equiv) and CuI (5 mol%) in 1,4-Dioxane (0.5 M concentration relative to amine).

  • Addition: Add N-(4-Methoxybenzyl)-N-methylamine (1.0 equiv) and Propargyl alcohol (1.1 equiv) sequentially under nitrogen atmosphere.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).[2] The paraformaldehyde solid should dissolve as the reaction progresses.[2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.[2] Rinse the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield of a viscous yellow oil.[2]

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the diagnostic PMB singlet (~3.8 ppm, -OCH₃) and the propargyl methylene triplets/singlets (~3.3 ppm and ~4.2 ppm).[1][2]

  • Absence of Alkyne Proton: The terminal alkyne proton of propargyl alcohol (~2.4 ppm) must be absent.

Protocol 2: Oxidative Removal of PMB Group (Deprotection)

This step is critical for revealing the secondary amine.[2] We utilize Ceric Ammonium Nitrate (CAN) for mild, selective cleavage.

Reagents:

  • Substrate (MMAB derivative)[1][2]

  • Ceric Ammonium Nitrate (CAN) (3.0 equiv)[1][2]

  • Solvent: Acetonitrile/Water (4:1)[1][2]

Procedure:

  • Dissolution: Dissolve the PMB-protected substrate in MeCN/H₂O (4:1) and cool to 0°C.

  • Addition: Add CAN (3.0 equiv) portion-wise over 10 minutes. The solution will turn orange/red.[2]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Dilute with water and neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Note: If the product is very polar (small amino-alcohol), continuous extraction or salting out may be required.[1][2]

  • Purification: The byproduct is p-anisaldehyde.[1][2] Remove via bisulfite wash or chromatography.[2]

Protocol 3: Stereoselective Reduction to Trans-Allylic Amine

For synthesis of Terbinafine analogs or similar allylic amine drugs.[1][2][3]

Reagents:

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (2.5 equiv)[1][2]

  • Solvent: THF (anhydrous)

Procedure:

  • Setup: Charge a dry flask with the alkyne intermediate in anhydrous THF under Argon. Cool to 0°C.[2]

  • Reduction: Dropwise add Red-Al solution (65% in toluene).

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Cool to 0°C. Carefully add Rochelle's salt solution (sat. aq. Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate clearly.

  • Isolation: Extract with ether, dry over MgSO₄, and concentrate.

  • Result: >95% trans (E) isomer.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Mannich Polymerization of formaldehydeEnsure Paraformaldehyde is fresh; use slightly higher temp (90°C) to depolymerize.
Incomplete PMB Removal CAN degradationUse fresh CAN; ensure solvent ratio (MeCN:H₂O) is correct to solubilize CAN.[2]
Product stuck in Aqueous Product is too polar (amino alcohol)Use n-Butanol for extraction or saturate aqueous layer with NaCl.[1][2]
Dark Coloration Oxidation of aminePerform all reactions under Nitrogen/Argon; store oil at -20°C.

References

  • Mannich Reaction Mechanism & Catalysis

    • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction.
    • [1][2]

  • PMB Protection/Deprotection Strategies

    • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][4] (Chapter on Protection for the Amino Group).

    • [1][2]

  • Synthesis of Propargyl Amines via Cu-Catalysis

    • Gommermann, N., & Knochel, P. (2006).[1] Copper-Catalyzed Synthesis of Propargylamines. Chemistry – A European Journal.[2]

    • [1][2]

  • Red-Al Reduction of Propargyl Alcohols

    • Denmark, S. E., & Jones, T. K. (1982).[1] Stereoselective reduction of propargylic alcohols. Journal of Organic Chemistry.

    • [1][2]

Sources

Application

Application Note: Scalable Production of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol via Copper-Catalyzed A³-Coupling

Executive Summary 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is a highly versatile, bifunctional propargylic amine intermediate. Featuring both a reactive primary hydroxyl group and a protected secondary amine (via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is a highly versatile, bifunctional propargylic amine intermediate. Featuring both a reactive primary hydroxyl group and a protected secondary amine (via the 4-methoxybenzyl or PMB group), this structural motif is a critical building block in the synthesis of complex pharmacophores, including allylic amines (e.g., terbinafine analogs) and monoamine oxidase (MAO) inhibitors.

The most atom-economical and scalable approach to synthesize this intermediate is the three-component A³-coupling (Aldehyde-Alkyne-Amine), a modern variant of the classic Mannich reaction 1. This guide provides a self-validating, highly optimized protocol for the multi-gram production of this compound, emphasizing process controls and mechanistic causality.

Mechanistic Causality: The Catalytic Cycle

While the A³-coupling traditionally utilizes Cu(I) salts, Copper(II) acetate [Cu(OAc)₂] is frequently employed as a pre-catalyst in industrial settings due to its superior air stability and solubility in ethereal solvents like 1,4-dioxane. Under the reaction conditions, Cu(II) is reduced in situ to the active Cu(I) species.

The reaction proceeds via two parallel pathways that converge:

  • Iminium Ion Formation: N-(4-Methoxybenzyl)methylamine reacts with formaldehyde (sourced from paraformaldehyde depolymerization at elevated temperatures) to form a highly electrophilic iminium ion 2.

  • Copper Acetylide Formation: The terminal alkyne (propargyl alcohol) coordinates with the Cu(I) center. Subsequent deprotonation yields a nucleophilic copper(I) acetylide intermediate 3.

The nucleophilic attack of the copper acetylide onto the iminium ion forms the critical C-C bond, yielding the target propargylic amine and regenerating the catalyst.

Catalytic_Cycle Cu_Pre Cu(II) Acetate Pre-catalyst Cu_Act Cu(I) Active Species Cu_Pre->Cu_Act In situ reduction Cu_Acetylide Copper(I) Acetylide Intermediate Cu_Act->Cu_Acetylide + Alkyne - H+ Alkyne Propargyl Alcohol (Terminal Alkyne) Iminium Iminium Ion (PMB-NHMe + CH2O) Iminium->Cu_Acetylide Electrophilic attack Product Target Product: 4-((4-Methoxybenzyl)(methyl)amino) but-2-yn-1-ol Cu_Acetylide->Product C-C Bond Formation Product->Cu_Act Catalyst Regeneration

Fig 1: Copper-catalyzed A³-coupling mechanistic cycle for propargylic amine synthesis.

Scalable Synthetic Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs), such as specific colorimetric shifts, are integrated to ensure reaction fidelity without requiring continuous LC-MS monitoring.

Materials Required
  • Amine: N-(4-Methoxybenzyl)methylamine (PMB-NHMe) – 1.0 eq (151.2 g, 1.0 mol)

  • Aldehyde: Paraformaldehyde (CH₂O)ₙ – 1.2 eq (36.0 g, 1.2 mol)

  • Alkyne: Propargyl Alcohol (2-propyn-1-ol) – 1.1 eq (61.6 g, 1.1 mol)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] – 0.05 eq (9.1 g, 0.05 mol)

  • Solvent: 1,4-Dioxane (500 mL)

Step-by-Step Methodology
  • System Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet. Purge the system with N₂ for 15 minutes.

  • Iminium Pre-formation: Charge the reactor with 1,4-dioxane (500 mL), PMB-NHMe (151.2 g), and paraformaldehyde (36.0 g). Add Cu(OAc)₂ (9.1 g). The mixture will initially appear as a blue/green suspension.

  • Thermal Activation: Heat the mixture to 60–65 °C under continuous stirring (300 rpm). Maintain this temperature for exactly 1.5 hours.

    • Causality: This hold time is critical. It ensures the complete depolymerization of paraformaldehyde and the formation of the intermediate iminium ion prior to alkyne introduction. Failing to do this exposes the alkyne to the copper catalyst without an electrophile present, leading to unwanted oxidative homocoupling (Glaser coupling).

  • Alkyne Addition: Add propargyl alcohol (61.6 g) dropwise over 45 minutes using an addition funnel. Maintain the internal temperature strictly below 70 °C to prevent an exothermic runaway.

  • C-C Coupling Phase: Stir the reaction at 65 °C for 4–6 hours.

    • Self-Validation: The reaction mixture will transition from a blue/green suspension to a homogeneous dark brown/reddish solution. This distinct color shift validates the formation of the active Cu(I)-acetylide complex and subsequent product formation.

  • Quench & Workup: Cool the reactor to 20 °C. Quench the reaction by adding 500 mL of saturated aqueous NH₄Cl solution.

    • Causality: NH₄Cl effectively coordinates and extracts the copper catalyst into the aqueous phase as a water-soluble copper-ammonium complex. This strips the metal from the organic phase, preventing downstream aerobic oxidation of the propargylic alcohol product.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL). Wash the combined organic layers with brine (400 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via short-path silica gel filtration (Hexanes:EtOAc 7:3) to yield the product as a pale yellow oil.

Workflow Step1 1. Iminium Formation Step2 2. Alkyne Addition Step1->Step2 Step3 3. C-C Coupling Step2->Step3 Step4 4. NH4Cl Quench Step3->Step4 Step5 5. Organic Extraction Step4->Step5 Step6 6. Silica Purification Step5->Step6

Fig 2: Step-by-step scalable workflow for the production of the target propargylic alcohol.

Process Optimization & Quantitative Data

To scale this process, solvent and catalyst choices heavily influence the yield and purity. The table below summarizes optimization data for the synthesis of 4-amino-but-2-yn-1-ol derivatives, demonstrating why the Cu(OAc)₂ / 1,4-Dioxane system is selected for scale-up.

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
CuCl (5 mol%)Toluene806>9578High Glaser coupling
CuI (5 mol%)THF6588580Moderate
Cu(OAc)₂ (5 mol%) 1,4-Dioxane 65 5 >98 92 Minimal (<2%)
Cu(OAc)₂ (5 mol%)Water40126055Unreacted aldehyde
Trustworthiness & Analytical Verification

To verify the structural integrity of the synthesized 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol, the following analytical signatures must be confirmed post-purification:

  • ¹H NMR (CDCl₃): The diagnostic alkyne-adjacent methylene protons are the primary indicators of success. The N-CH₂-C≡C protons typically appear as a triplet or singlet around 3.3–3.5 ppm, while the HO-CH₂-C≡C protons appear near 4.2–4.3 ppm. The PMB protecting group will show a distinct singlet for the methoxy group (-OCH₃) at 3.8 ppm and an AB quartet for the aromatic protons around 6.8 and 7.2 ppm.

  • IR Spectroscopy: A sharp, strong absorption band at ~3300–3400 cm⁻¹ confirms the presence of the primary hydroxyl group (-OH), while a weak band at ~2200 cm⁻¹ indicates the internal alkyne (C≡C) stretch.

References
  • MDMA.ch Archive. "Advances in the Chemistry of Mannich Bases." URL: [Link]

  • Canadian Science Publishing. "N-alkyne-N-bis(2-chloroethyl)amines." Canadian Journal of Chemistry. URL:[Link]

Sources

Method

Application Note: Chemoselective Oxidation of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

Introduction & Strategic Overview The synthesis of complex pharmaceutical intermediates often requires the precise oxidation of specific functional groups while leaving sensitive moieties intact. The compound 4-((4-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of complex pharmaceutical intermediates often requires the precise oxidation of specific functional groups while leaving sensitive moieties intact. The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol presents a unique chemoselective challenge due to the presence of three reactive centers:

  • A Propargylic Primary Alcohol : The target for oxidation to an aldehyde.

  • A Tertiary Amine : Highly susceptible to N-oxidation by peroxides or peracids.

  • A 4-Methoxybenzyl (PMB) Group : An electron-rich protecting group vulnerable to oxidative cleavage by single-electron transfer (SET) oxidants like DDQ or Cerium(IV) ammonium nitrate (CAN).

To successfully yield 4-((4-methoxybenzyl)(methyl)amino)but-2-ynal, the chosen oxidant must be mild, operate under non-acidic conditions (to prevent premature PMB deprotection or alkyne hydration), and be highly selective for allylic/propargylic alcohols[1].

Mechanistic Rationale for Oxidant Selection

Based on the structural vulnerabilities of the substrate, two reagents stand out as optimal choices: Activated Manganese Dioxide (


)  and Dess-Martin Periodinane (DMP) .
  • Activated Manganese Dioxide (

    
    ) : 
    
    
    
    is a heterogeneous oxidant renowned for its exceptional selectivity toward allylic and propargylic alcohols[2]. The oxidation proceeds via a surface-mediated radical mechanism. The alcohol coordinates to the Mn(IV) surface, followed by homolytic C-H bond cleavage to form a resonance-stabilized propargylic radical, ultimately yielding the aldehyde and Mn(II)[3]. Because it relies on the resonance stabilization of the intermediate, it is highly selective and leaves the tertiary amine and PMB group completely untouched[4].
  • Dess-Martin Periodinane (DMP) : DMP is a hypervalent iodine(V) reagent that operates homogeneously under extremely mild, neutral conditions[5]. The mechanism involves rapid ligand exchange of an acetate group for the alcohol, followed by

    
    -proton abstraction by an acetate ligand to release the aldehyde, iodinane, and acetic acid[5]. To protect the basic tertiary amine and the acid-sensitive PMB group from the acetic acid byproduct, the reaction is typically buffered with sodium bicarbonate (
    
    
    
    ).

Chemoselectivity SM 4-((4-Methoxybenzyl)(methyl)amino) but-2-yn-1-ol Aldehyde Target Aldehyde (Propargylic Oxidation) SM->Aldehyde MnO2 or DMP (Chemoselective) NOxide N-Oxide Formation (Amine Oxidation) SM->NOxide H2O2 / mCPBA (Avoid) PMB PMB Cleavage (Deprotection) SM->PMB DDQ / CAN (Avoid)

Chemoselectivity logic for the oxidation of the propargylic amino alcohol.

Quantitative Method Comparison

The following table summarizes the operational parameters for both recommended methodologies, allowing researchers to select the best fit for their scale and purification preferences.

ParameterProtocol A: Activated

Protocol B: Dess-Martin Periodinane (DMP)
Reagent Equivalents 15.0 - 20.0 eq (Heterogeneous)1.2 - 1.5 eq (Homogeneous)
Solvent Dichloromethane (

)
Dichloromethane (

)
Additives None

(2.0 eq) as buffer
Reaction Time 4 - 12 hours1 - 2 hours
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Workup Simple filtration through CeliteAqueous quench (

/

)
Expected Yield 85 - 95%80 - 90%
Primary Advantage No aqueous workup required; highly scalable.Faster reaction time; lower mass of oxidant.

Experimental Protocols

ExperimentalWorkflow Step1 1. Dissolution (Substrate in CH2Cl2) Step2 2. Oxidant Addition (MnO2 or DMP/NaHCO3) Step1->Step2 Step3 3. Agitation (RT, Monitor by TLC) Step2->Step3 Step4 4. Quench / Filter (Celite or Aq. Wash) Step3->Step4 Step5 5. Concentration & Isolation Step4->Step5

Standardized experimental workflow for the mild oxidation of propargylic alcohols.

Protocol A: Oxidation via Activated Manganese Dioxide ( )

This is the gold-standard method for propargylic alcohols, offering the highest chemoselectivity and the simplest workup[2].

Materials:

  • 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol: 1.0 mmol (233 mg)

  • Activated Manganese(IV) Oxide (

    
    , ~85% active, 5 µm): 15.0 mmol (1.30 g)
    
  • Anhydrous Dichloromethane (

    
    ): 10 mL
    
  • Celite® 545

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the propargylic alcohol (233 mg, 1.0 mmol) in anhydrous

    
     (10 mL) under a nitrogen atmosphere.
    
  • Oxidant Addition: Add activated

    
     (1.30 g, 15.0 mmol) in a single portion. Causality: The large excess is required because the reaction occurs strictly on the surface of the heterogeneous reagent[6].
    
  • Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor the reaction progress via TLC (e.g., 30% EtOAc in Hexanes, visualizing with UV light and potassium permanganate stain). The reaction typically reaches completion within 4 to 12 hours depending on the exact activity of the

    
     batch[7].
    
  • Filtration: Once the starting material is consumed, filter the suspension through a tightly packed pad of Celite® in a sintered glass funnel to remove the manganese salts[3].

  • Washing: Wash the filter cake thoroughly with additional

    
     (3 × 15 mL) to ensure complete recovery of the product.
    
  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. The resulting crude 4-((4-methoxybenzyl)(methyl)amino)but-2-ynal is usually of high purity (>95% by NMR) and can be used directly in subsequent steps without column chromatography.

Protocol B: Oxidation via Dess-Martin Periodinane (DMP)

An excellent homogeneous alternative when shorter reaction times are required. Buffering is critical to protect the PMB group and amine[5].

Materials:

  • 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol: 1.0 mmol (233 mg)

  • Dess-Martin Periodinane (DMP): 1.2 mmol (509 mg)

  • Sodium Bicarbonate (

    
    ) powder: 2.0 mmol (168 mg)
    
  • Anhydrous Dichloromethane (

    
    ): 10 mL
    
  • Saturated aqueous

    
     and saturated aqueous 
    
    
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the substrate (233 mg, 1.0 mmol) in anhydrous

    
     (10 mL) under a nitrogen atmosphere.
    
  • Buffering: Add solid

    
     (168 mg, 2.0 mmol) to the solution. Causality: DMP releases acetic acid during the oxidation cycle. The buffer prevents the protonation of the tertiary amine and the acid-catalyzed cleavage of the PMB ether[5].
    
  • Oxidant Addition: Add DMP (509 mg, 1.2 mmol) in one portion. The solution will become slightly cloudy.

  • Reaction Monitoring: Stir the mixture at room temperature. The ligand exchange and subsequent oxidation are rapid; the reaction is typically complete within 1 to 2 hours[5].

  • Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 15–30 minutes until the organic layer becomes completely clear. Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodine(I) or iodide compounds, while the bicarbonate neutralizes residual acetic acid.
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

    
     (2 × 10 mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace iodinane byproducts remain.
    

References

Sources

Application

Application Note: 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol in Advanced Heterocyclic Synthesis

Executive Summary The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS: 1416438-71-5) is a highly versatile, bifunctional 1,4-aminoalkynol. Featuring an internal alkyne, a primary hydroxyl group, and a terti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS: 1416438-71-5) is a highly versatile, bifunctional 1,4-aminoalkynol. Featuring an internal alkyne, a primary hydroxyl group, and a tertiary amine protected by a p-methoxybenzyl (PMB) group, it serves as a privileged scaffold for the construction of complex heterocycles. This application note details the mechanistic causality and provides self-validating protocols for utilizing this building block in palladium-catalyzed indole synthesis, ruthenium-catalyzed triazole formation, and gold-catalyzed pyrrole cycloisomerization.

Chemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, selecting the right building block is about anticipating downstream synthetic hurdles. This specific molecule is engineered for precision:

  • The PMB-Protected Amine : The PMB group is electron-rich, making it orthogonally cleavable under mild oxidative (e.g., DDQ) or acidic (e.g., TFA) conditions late in the synthesis. The presence of the N-methyl group restricts the nitrogen to tertiary amine reactivity, preventing unwanted imine formation or nucleophilic poisoning of transition-metal catalysts.

  • The 1,4-Disubstituted Alkyne : Internal alkynes are primed for π-activation by Lewis acidic metals (Au, Ag, Pt) or oxidative insertion (Pd, Ru).

  • The Propargylic Hydroxyl : The -OH group acts as a powerful directing group. Through hydrogen bonding or direct metal coordination, it dictates the regioselectivity of metal insertion, ensuring predictable, asymmetric functionalization of the internal alkyne.

Application 1: Palladium-Catalyzed Larock Heteroannulation (Indole Synthesis)

The Larock indole synthesis is a premier method for constructing 2,3-disubstituted indoles. When reacted with an o-iodoaniline, the Pd(0) catalyst undergoes oxidative addition into the C-I bond, followed by regioselective insertion of the internal alkyne . The regioselectivity is driven by the steric and coordinating properties of the alkyne substituents; the hydroxyl group coordinates with the palladium center, reliably placing the -CH₂OH group at the C3-position and the bulkier -CH₂N(Me)(PMB) group at the C2-position .

LarockCycle A o-Iodoaniline + Aminoalkynol B Pd(0) Insertion (Oxidative Addition) A->B Pd(OAc)2 C Alkyne Insertion (Regioselective) B->C Coordination D Reductive Elimination (Cyclization) C->D -HI D->B Pd(0) E 2,3-Disubstituted Indole D->E Product

Fig 1: Palladium-catalyzed Larock heteroannulation catalytic cycle.

Self-Validating Protocol
  • Preparation : In an oven-dried Schlenk flask under argon, charge o-iodoaniline (1.0 equiv), 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (1.2 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and Na₂CO₃ (2.0 equiv). Causality Insight: LiCl is critical. It acts as a chloride source to stabilize the active Pd(0) species, facilitating the reductive elimination step and preventing the precipitation of inactive palladium black .

  • Reaction : Add anhydrous DMF (0.2 M) and heat to 100 °C. Monitor via TLC (30% EtOAc/Hexanes; UV and KMnO₄ stain).

  • Validation & Quench : The reaction is self-validating when the distinct alkyne spot disappears (typically 8-12 hours). Quench with saturated aqueous NH₄Cl to neutralize the base and immediately halt palladium activity.

  • Isolation : Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to aggressively remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Verification : Purify via flash chromatography. ¹H NMR will confirm success via the disappearance of the alkyne carbon signals (~80-85 ppm) and the emergence of the indole N-H proton (~8.0-8.5 ppm).

Application 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly limited to terminal alkynes, RuAAC efficiently processes internal alkynes to yield fully substituted 1,2,3-triazoles . The ruthenium tetramer undergoes oxidative coupling with the azide and the alkyne to form a ruthenacycle intermediate, which dictates the regiochemistry of the final triazole .

RuAAC_Cycle Ru [Cp*RuCl]4 Catalyst Complex Ru-Azide-Alkyne Complex Ru->Complex Reactant Binding Metalla Ruthenacycle Intermediate Complex->Metalla Oxidative Coupling Prod Fully Substituted 1,2,3-Triazole Metalla->Prod Reductive Elimination Prod->Ru Catalyst Release

Fig 2: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) pathway.

Self-Validating Protocol
  • Preparation : In a microwave-safe vial, combine the aminoalkynol (1.0 equiv) and the desired aryl azide (1.1 equiv). Add the [CpRuCl]₄ tetramer (5 mol%). Causality Insight: The [CpRuCl]₄ catalyst is specifically chosen over[Cp*RuCl(PPh₃)₂] for aryl azides because it provides superior conversion rates and cleaner reaction profiles without phosphine-induced side reactions [[1]]([Link]).

  • Reaction : Suspend in anhydrous DMF (0.5 M). Seal the vial and subject it to microwave irradiation at 110 °C for 20-30 minutes.

  • Validation & Quench : Azides are often UV-inactive. Validate reaction completion by taking an aliquot for FT-IR; the strong azide stretch at ~2100 cm⁻¹ must completely disappear.

  • Isolation : Dilute with EtOAc and wash with water (3x) to remove DMF. Dry over MgSO₄ and concentrate in vacuo.

  • Verification : ¹³C NMR will confirm the triazole formation with new aromatic carbon signals around 130-145 ppm replacing the characteristic alkyne carbons.

Application 3: Gold-Catalyzed Cycloisomerization to Substituted Pyrroles

Gold(I) complexes are exceptional π-Lewis acids. By oxidizing the primary alcohol of our building block to an aldehyde, the resulting amino-alkynal undergoes rapid, gold-catalyzed 5-endo-dig cyclization. The alkyne is activated by Au(I), prompting intramolecular attack by the nitrogen (or oxygen, depending on protecting group dynamics), followed by dehydration to yield a heavily substituted pyrrole .

GoldCatalysis Start Amino-alkynal (Oxidized Substrate) PiComp Au(I) π-Alkyne Complex Start->PiComp + Au(I) Cyclo 5-endo-dig Cyclization PiComp->Cyclo N-Attack Aromatize Dehydration & Aromatization Cyclo->Aromatize Proton Transfer Pyrrole Substituted Pyrrole Aromatize->Pyrrole - H2O, - Au(I)

Fig 3: Gold(I)-catalyzed cycloisomerization forming substituted pyrroles.

Self-Validating Protocol
  • Preparation (Oxidation) : Oxidize the primary alcohol of the aminoalkynol to the corresponding aldehyde using Dess-Martin Periodinane (1.2 equiv) in DCM at 0 °C for 2 hours. Filter through a short pad of silica to obtain the intermediate.

  • Reaction (Cycloisomerization) : Dissolve the crude amino-alkynal in anhydrous DCM (0.1 M). Add Ph₃PAuNTf₂ (5 mol%) at room temperature. Causality Insight: The NTf₂ (bis(trifluoromethanesulfonyl)imide) counterion is highly non-coordinating. This renders the Au(I) center extremely electrophilic, which is an absolute requirement for the rapid π-activation of internal alkynes .

  • Validation & Quench : The reaction is self-validating via a distinct color change (often turning deep yellow) and the emergence of a highly UV-active spot on TLC (the conjugated pyrrole core) within 4 hours. Quench by adding 2 drops of triethylamine to coordinate and deactivate the gold catalyst.

  • Isolation : Concentrate the mixture and purify directly via neutral alumina chromatography to prevent acid-catalyzed degradation of the electron-rich pyrrole.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics when utilizing 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol across the described methodologies:

Reaction TypeOptimal Catalyst SystemSolvent & TempRegioselectivityExpected Yield Range
Larock Annulation Pd(OAc)₂, LiCl, Na₂CO₃DMF, 100 °CHigh (3-CH₂OH, 2-CH₂NMePMB)75–85%
RuAAC [Cp*RuCl]₄ (5 mol%)DMF, 110 °C (MW)Moderate to High80–92%
Au-Cycloisomerization Ph₃PAuNTf₂ (5 mol%)DCM, 25 °CComplete (5-endo-dig)65–78%

Orthogonal Deprotection Note: Across all three scaffolds, the PMB group can be cleanly cleaved post-synthesis using 1.2 equivalents of DDQ in DCM/H₂O (18:1) at room temperature, releasing the secondary amine for late-stage API salt formation or further derivatization.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.[2] URL:[Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339.[3] URL:[Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.[4] URL:[Link]

  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028–9072.[5] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

This is a technical support guide for the purification of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol , a tertiary amino-alkynol intermediate often synthesized via the Mannich reaction. This guide addresses the speci...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for the purification of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol , a tertiary amino-alkynol intermediate often synthesized via the Mannich reaction.

This guide addresses the specific physicochemical challenges of this molecule: the basicity of the tertiary amine, the polarity of the primary alcohol, and the lipophilicity of the para-methoxybenzyl (PMB) group.

Executive Summary

  • Compound Class: Mannich Base / Amino-alkynol.

  • Physical State: Typically a viscous, pale yellow to orange oil.

  • Key Impurities:

    • Unreacted Amine: N-(4-methoxybenzyl)-N-methylamine (Secondary amine).

    • Aldehyde Residues: Paraformaldehyde/Formaldehyde (Polymer/Oligomers).

    • Starting Alkyne: Propargyl alcohol.

  • Primary Challenge: Separating the secondary amine starting material from the tertiary amine product, as both protonate under acidic conditions and streak on silica.

Module 1: Chemical Scavenging & Extraction (The "Gold Standard" Protocol)

User Question: "I have performed the Mannich reaction, but I cannot separate the unreacted secondary amine starting material from my product using standard extraction. They co-elute on TLC. How do I fix this?"

Senior Scientist Diagnosis: Standard acid-base extraction fails here because both the product (tertiary amine) and the starting material (secondary amine) are basic. They both migrate into the aqueous phase upon acidification. Solution: You must chemically "silence" the basicity of the secondary amine impurity before extraction.

Protocol: Electrophilic Scavenging

This method converts the basic secondary amine impurity into a neutral amide, which will stay in the organic phase during acid extraction, while your product (tertiary amine) moves to the aqueous phase.

Reagents:

  • Scavenger: Acetic anhydride (

    
    ) or Benzoyl chloride (1.2 - 1.5 equivalents relative to estimated unreacted amine).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Workflow:

  • Scavenging Reaction:

    • Dissolve the crude reaction mixture in DCM.

    • Add Acetic Anhydride (approx. 10-20 mol% relative to limiting reagent, or calculated based on NMR integration of the impurity).

    • Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2][3][4][5] The secondary amine (

      
      ) reacts to form the amide (
      
      
      
      ). The tertiary amine product cannot react.
  • Acid Extraction (Separation):

    • Add 1M HCl (aq) to the organic layer.

    • Shake and separate phases.

    • Organic Phase: Contains the neutral amide impurity, unreacted propargyl alcohol, and non-basic byproducts. -> DISCARD (or analyze for recovery).

    • Aqueous Phase (Acidic): Contains the protonated Product-H

      
      .
      
  • Basification & Recovery:

    • Cool the aqueous phase to 0°C.

    • Slowly add 2M NaOH or saturated

      
       until pH > 12.
      
    • Extract 3x with DCM.

    • Dry combined organics over

      
      , filter, and concentrate.[6]
      

Result: High-purity amine free of starting material.

Module 2: Flash Chromatography Troubleshooting

User Question: "My compound streaks heavily on silica gel, and I'm losing mass. The bands are broad and overlapping."

Senior Scientist Diagnosis: The hydroxyl group and the amine nitrogen both interact strongly with the acidic silanols on the silica surface, causing "tailing." Solution: You must deactivate the silica and use a polar modifier.

Optimized Mobile Phase Systems
Solvent SystemModifierApplication
DCM / Methanol 1% Triethylamine (TEA) or 1%

Standard. Start at 98:2 DCM:MeOH (+1% TEA) and gradient to 90:10. The base neutralizes silica acidity.
Ethyl Acetate / Hexanes 2% Triethylamine Alternative. Useful if the PMB group makes the compound very lipophilic.
DCM / Acetone 1% TEA Selectivity Switch. Acetone can sometimes separate PMB-derivatives better than MeOH.

Critical Tip: Pre-rinse the silica column with the mobile phase containing the amine modifier before loading your sample. This saturates the active sites.

Module 3: Stability & Storage FAQs

Q: Is this compound sensitive to air? A: Yes. The alkyne is relatively stable, but the tertiary amine next to the PMB group is susceptible to N-oxidation over time. The benzylic position (PMB) is also prone to autoxidation.

  • Action: Store under Nitrogen/Argon at -20°C.

Q: Can I make a salt to store it as a solid? A: Yes, this is an excellent purification and storage strategy.

  • Oxalate Salt: Dissolve the free base in diethyl ether. Add a saturated solution of oxalic acid in ether dropwise. The oxalate salt usually precipitates as a white, crystalline solid.

  • HCl Salt: Bubble dry HCl gas into an ethereal solution, or add 1M HCl in dioxane. Warning: Excess HCl can degrade the PMB ether or add across the alkyne over long periods; Oxalate is gentler.

Visual Workflow: Purification Logic

The following diagram illustrates the decision logic for purifying the crude Mannich reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product, SM Amine, Propargyl Alcohol) Scavenge Add Acetic Anhydride (Converts SM Amine -> Neutral Amide) Start->Scavenge AcidExtract Extract with 1M HCl Scavenge->AcidExtract PhaseSep Phase Separation AcidExtract->PhaseSep Organic Organic Phase (Amide Impurity + Neutral byproducts) PhaseSep->Organic Neutral Species Aqueous Aqueous Phase (Protonated Product) PhaseSep->Aqueous Basic Species Basify Basify (pH > 12) Extract with DCM Aqueous->Basify Final Pure Product (Tertiary Amine) Basify->Final

Caption: Logical workflow for removing secondary amine impurities via chemical scavenging followed by acid-base extraction.

References

  • Mannich Reaction & Amine Purification

    • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (General reference for Mannich base properties).
    • Biotage. (2023).[7][8] How to isolate impurities from a reaction product. Retrieved from (Discusses orthogonal chromatography for amine separation).

  • Chemical Scavenging of Secondary Amines: Use of anhydrides to remove secondary amines from tertiary amine products is a standard organic synthesis technique. See: Purification of Tertiary Amines. In Vogel's Textbook of Practical Organic Chemistry (5th ed., p. 1292). Longman Scientific & Technical.
  • PMB Group Stability & Handling

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Details on PMB stability and acid sensitivity).
    • UCLA Chemistry. Mild, selective deprotection of PMB ethers. Retrieved from (Context on PMB acid stability).

Sources

Optimization

Technical Support Center: Troubleshooting 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

Welcome to the Technical Support Center. As a highly functionalized propargylic amine and alcohol, 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol presents unique handling challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized propargylic amine and alcohol, 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol presents unique handling challenges. This molecule contains three distinct reactive domains that are prone to orthogonal decomposition pathways: the electron-rich p-methoxybenzyl (PMB) protected amine, the acid-sensitive propargyl alcohol, and the transition-metal-sensitive propargyl amine core.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot degradation issues and maintain the structural integrity of your compound.

Troubleshooting Matrix: Quantitative Decomposition Signatures

When your compound degrades, the first step is identifying the specific pathway. Use this matrix to correlate analytical signatures with the underlying chemical triggers.

Decomposition PathwayAnalytical Signature (NMR / MS)Primary Chemical TriggerMitigation Strategy
PMB Cleavage Loss of m/z 121 in MS; Disappearance of Ar-OCH₃ singlet (~3.8 ppm) in ¹H NMR.Strong acids (TFA, HCl), Oxidants (DDQ, CAN), Acidic Silica.Pre-treat silica with 1-2% TEA; Use K₂CO₃ for drying; Avoid DCM.
Meyer-Schuster Rearrangement Loss of alkyne ¹³C signals (~80-90 ppm); Appearance of vinylic protons (5.5-6.5 ppm).Lewis acids, Transition metals (Cu, Ag, Au), Brønsted acids.Add metal scavengers (EDTA, Thiol-resin) during workup.
Retro-Mannich / A3 Reversal Appearance of free secondary amine and aldehyde peaks; Loss of propargylic CH₂.High temperatures (>100°C), Aqueous base, Alkynophilic metals.Keep bath temp <60°C; Avoid prolonged exposure to aqueous bases.
Thermal Polymerization Broad, unresolved polymeric baseline in NMR; Insoluble dark brown precipitates.High heat, Oxygen exposure, Radical initiators.Store at -20°C under Argon; Add radical inhibitors if distilling.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I losing the PMB group during standard silica gel chromatography? Causality & Mechanism: Silica gel is inherently acidic. The electron-donating methoxy group on the PMB moiety lowers the activation energy for C-N bond cleavage. When exposed to the acidic silanol groups on the silica surface, the amine can protonate, and the PMB group is cleaved as a highly stable p-methoxybenzyl carbocation[1][2]. Solution: Always pre-treat your silica gel with 1-2% triethylamine (TEA) to neutralize acidic sites before loading your sample.

Q2: My NMR shows a loss of the alkyne carbon signals and the appearance of vinylic protons. What happened? Causality & Mechanism: Your compound has undergone a Meyer-Schuster rearrangement. This occurs when the propargyl alcohol moiety is exposed to Lewis acids or traces of transition metals (e.g., Cu or Ag from previous synthetic steps). The reaction proceeds via a resonance-stabilized propargylic carbocation intermediate, which isomerizes the alkyne into an α,β-unsaturated carbonyl compound. Solution: Ensure all metal catalysts are completely scavenged during workup[3]. Do not expose the compound to strong Brønsted acids.

Q3: The compound degrades into a complex mixture when heated above 100°C. Is it thermally unstable? Causality & Mechanism: Yes. Thermal decomposition of propargyl alcohols initiates via C-O bond dissociation, generating highly reactive propargyl and hydroxyl radicals[4]. Furthermore, the terminal alkyne is prone to thermal cross-linking and polymerization. Solution: Never distill this compound at atmospheric pressure. Use high-vacuum short-path distillation (Kugelrohr) and keep the heating bath strictly below 60°C.

Q4: I am observing retro-Mannich fragmentation (yielding an aldehyde and secondary amine). How do I prevent this? Causality & Mechanism: The propargyl amine core is typically synthesized via an A3 coupling (aldehyde, alkyne, amine). This reaction is reversible under aqueous basic conditions or in the presence of alkynophilic metals like Au(I) or Ag(I), which activate the alkyne and drive the retro-cleavage[3][5]. Solution: Avoid prolonged exposure to aqueous bases during workup. Use anhydrous conditions and non-nucleophilic bases (like DIPEA) if basic conditions are required for your downstream chemistry.

Experimental Protocols for Stabilization & Handling

To ensure the scientific integrity of your workflow, implement these self-validating protocols designed to arrest decomposition pathways before they begin.

Protocol A: Acid-Free Workup and Isolation

This protocol ensures that no trace acid remains to trigger PMB cleavage or propargylic rearrangement.

  • Quenching: Quench the reaction mixture with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

  • Extraction: Extract the aqueous layer with methyl tert-butyl ether (MTBE). Expert Insight: Avoid dichloromethane (DCM). DCM can slowly degrade to form trace HCl over time, which acts as a catalyst for PMB cleavage[2]. MTBE is stable and avoids this issue.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry over anhydrous potassium carbonate (K₂CO₃) instead of sodium sulfate (Na₂SO₄). Expert Insight: K₂CO₃ maintains a mildly basic micro-environment, suppressing acid-catalyzed degradation.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature strictly ≤30°C.

  • Validation Check: Run a rapid TLC (stained with p-anisaldehyde). The intact PMB-protected compound will typically stain a distinct bright pink/red. If you see a secondary spot with a lower Rf, PMB cleavage has occurred.

Protocol B: Transition Metal Scavenging

Use this protocol if the compound was synthesized via metal-catalyzed A3 coupling to prevent post-reaction Meyer-Schuster or retro-Mannich rearrangements.

  • Preparation: Dilute the crude reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Scavenging: Add 10% w/w of a functionalized metal scavenger resin (e.g., SiliaMetS Thiol or EDTA).

  • Incubation: Stir the suspension gently at room temperature for exactly 2 hours.

  • Filtration: Filter the mixture through a pad of Celite, eluting with ethyl acetate containing 1% TEA.

  • Validation Check: Spot the organic phase on a TLC plate and observe under 254 nm UV light. A clean, single spot without heavy streaking indicates successful metal removal and the prevention of metal-induced rearrangement.

Mechanistic Visualization

The following diagram maps the specific chemical triggers to their corresponding decomposition pathways.

Decomposition Compound 4-((4-Methoxybenzyl)(methyl)amino) but-2-yn-1-ol Acid Strong Acids / Oxidants Compound->Acid Metal Lewis Acids / Metals Compound->Metal Heat High Heat / Aq. Base Compound->Heat DePMB PMB Cleavage (Loss of m/z 121) Acid->DePMB C-N Cleavage Rearrange Meyer-Schuster Rearrangement (Isomerization to Enone) Metal->Rearrange Propargylic Shift Retro Retro-Mannich Fragmentation (Alkyne + Amine) Heat->Retro C-C Fragmentation

Decomposition pathways of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol and their chemical triggers.

References[4] Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. acs.org. URL[1] p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. chem-station.com. URL[2] Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene - UCLA – Chemistry and Biochemistry. ucla.edu. URL[5] The mechanism of carboxylative cyclization of propargylamine by N-heterocyclic carbene complexes of Au(I) (Journal Article) | OSTI.GOV. osti.gov. URL[3] Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation - MDPI. mdpi.com. URL

Sources

Troubleshooting

Technical Support Center: Purifying Crude 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

Welcome to the technical support center for the purification of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this multifunctional molecule, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers working with this and structurally similar amino alcohols.

Q1: My crude product shows multiple spots on the TLC plate and streaks badly. What am I seeing and how do I fix it?

A: Streaking is a classic sign of strong interaction between your basic tertiary amine and the acidic silanol groups on the surface of a standard silica TLC plate.[1][2][3] This can cause both poor separation and irreversible adsorption, leading to yield loss during column chromatography.[2][4] The multiple spots likely correspond to unreacted starting materials, byproducts, or degradation products.

Troubleshooting Steps:

  • Neutralize Your TLC System: Before running the TLC, develop the plate in your chosen mobile phase containing a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia.[3][4] This deactivates the acidic sites on the silica, resulting in sharper spots and more reliable Rf values.

  • Identify Potential Impurities: Consider the synthetic route used. Common impurities could include:

    • Unreacted propargyl alcohol or 4-methoxybenzyl(methyl)amine.

    • Products of over-alkylation.[5]

    • Byproducts from the cleavage of the 4-methoxybenzyl (PMB) protecting group, which can be labile under certain conditions.[6][7]

Q2: I'm losing the majority of my compound during silica gel column chromatography. Is there an alternative?

A: This is a severe case of the issue described in Q1. The strong acid-base interaction between your amine and the silica gel is causing your product to remain irreversibly bound to the stationary phase.[2][4]

Solutions:

  • Modify the Mobile Phase: The most common solution is to add a competing base to your eluent, typically 0.5-1% triethylamine (TEA).[1][8] The TEA will preferentially interact with the acidic silanol groups, allowing your target compound to elute properly.

  • Deactivate the Stationary Phase: You can pre-treat the silica gel itself. This involves making a slurry of the silica in your mobile phase containing TEA, packing the column with this slurry, and then equilibrating the column before loading your sample.[8]

  • Switch the Stationary Phase: If modifying the eluent is insufficient, change to a less acidic stationary phase. Neutral alumina is an excellent alternative that exhibits less aggressive interactions with basic compounds.[4][8]

Q3: My purified compound is a persistent oil and I cannot obtain a solid for characterization or downstream reactions. What can I do?

A: It is common for highly functionalized amines to be oils or low-melting solids. The most effective strategy to induce crystallization is to convert the freebase amine into a salt.[8] Salts, such as hydrochlorides or oxalates, have higher melting points and more ordered crystal lattices, which greatly facilitates crystallization.[5][8][9]

Strategy: Dissolve your purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a stoichiometric amount of an acid, such as a solution of HCl in dioxane or diethyl ether. The salt will often precipitate out of the solution and can be collected by filtration.

Q4: Is acid-base extraction a suitable first-pass purification step for this compound?

A: Absolutely. Acid-base extraction is a highly effective and efficient technique for separating basic compounds like your target molecule from acidic or neutral impurities.[10][11] The tertiary amine group is readily protonated by a dilute acid, rendering it water-soluble as an ammonium salt.[12][13] This allows you to "wash away" non-basic impurities that remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base will regenerate the free amine, which can then be extracted back into an organic solvent.[13] This is an excellent precursor to chromatography, as it removes a significant portion of impurities beforehand.

Purification Protocols & Methodologies

Below are detailed, step-by-step protocols for the recommended purification strategies.

Strategy 1: Preliminary Purification via Acid-Base Extraction

This technique is ideal for removing non-basic organic impurities from your crude reaction mixture.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash (Extraction of Amine): Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[12]

  • Layer Separation: Allow the layers to separate. The protonated amine salt will be in the top aqueous layer (if using a solvent less dense than water like ethyl acetate). Drain and collect the aqueous layer. The organic layer contains neutral and acidic impurities.

  • Repeat Extraction: To ensure complete recovery, extract the organic layer two more times with fresh 1M HCl, combining all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute aqueous base (e.g., 2M NaOH or saturated sodium bicarbonate) with swirling until the solution is basic (pH 9-10, check with pH paper).[13] Your deprotonated amine may precipitate or form an oily layer.

  • Re-extraction of Purified Amine: Add a fresh portion of organic solvent (ethyl acetate or DCM) to the separatory funnel and shake to extract the free amine.

  • Final Steps: Drain the organic layer. Repeat the extraction of the aqueous layer twice more. Combine all organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified amine.

Strategy 2: Purification by Flash Column Chromatography

This protocol is for purification on silica gel and incorporates a basic modifier to ensure good recovery and peak shape.

Data Presentation: Solvent System Selection

The choice of solvent system is critical. Use TLC (with 1% TEA added) to determine the optimal mobile phase. The goal is an Rf value of ~0.3 for the target compound.

Solvent System (v/v)PolarityCommon Impurities Elution
Hexane / Ethyl AcetateLow to MediumGood for separating less polar impurities.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds and impurities.[1]

Experimental Protocol:

  • Eluent Preparation: Prepare the chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5-1% (v/v).[8]

  • Column Packing: Dry pack the column with silica gel. Alternatively, for better results, prepare a slurry of the silica gel in the TEA-modified eluent and pour it into the column.[3]

  • Equilibration: Run 2-3 column volumes of the TEA-modified eluent through the packed column to ensure it is fully equilibrated and the acidic sites are neutralized.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

    • Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude product in a polar solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column.

  • Elution & Fraction Collection: Begin running the column with the TEA-modified eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC (using a TEA-modified system) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: Triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a lower-boiling solvent for complete removal.[8]

Visualizing the Purification Workflow

A logical workflow is crucial for efficient purification. The following diagrams illustrate the decision-making process and the experimental steps.

PurificationWorkflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base High Impurity Load chromatography Column Chromatography (TEA-Modified Silica or Alumina) crude->chromatography Low Impurity Load acid_base->chromatography Removes bulk impurities salt Salt Formation & Recrystallization chromatography->salt For final polishing or if product is an oil pure Pure Product chromatography->pure salt->pure

Caption: General purification workflow decision tree.

AcidBaseExtraction cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Isolation & Recovery start Crude Mixture in Organic Solvent Product (Amine) Neutral Impurities Acidic Impurities wash_acid Wash with 1M HCl start->wash_acid layers Aqueous Layer (Top) Protonated Amine Salt Organic Layer (Bottom) Neutral Impurities Acidic Impurities wash_acid->layers aq_layer Aqueous Layer layers->aq_layer org_layer Organic Layer (to waste) layers->org_layer basify Add 2M NaOH to pH 9-10 aq_layer->basify extract Extract with fresh Organic Solvent basify->extract final Organic Layer Purified Free Amine extract->final

Caption: Detailed workflow for Acid-Base Extraction.

References

  • Acid–base extraction - Wikipedia. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Amino Acid Purification - Column Chromatography. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • US2243977A - Process for the preparation of amino-alcohols - Google P
  • Amine purification, - Chemistry - Science Forums. [Link]

  • The crystallization of amino acids from mixtures of water and alcohol - ProQuest. [Link]

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography | Biomacromolecules - ACS Publications. [Link]

  • The Synthesis of Some Amino Alcohols. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method - JOCPR. [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol - Der Pharma Chemica. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - ResearchGate. [Link]

  • CN110668958A - A kind of method for preparing (R)
  • Facile removal of 4‐methoxybenzyl protecting group from selenocysteine - ResearchGate. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. [Link]

  • Synthesis and characterization of 4,4'-oxybis[N-ethyl-n- [1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine] - PharmaInfo. [Link]

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS - International Science Community Association. [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. [Link]

  • US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google P
  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed - NIH. [Link]

  • Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound ch - Beilstein Journals. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

Welcome to the Technical Support Center. As a bifunctional building block, 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is highly valued in drug development and complex organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional building block, 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is highly valued in drug development and complex organic synthesis. However, its unique structural features make it exceptionally vulnerable to distinct oxidative degradation pathways.

This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative grounding to ensure the absolute integrity of your compound during storage and experimental handling.

Structural Vulnerability Analysis: The Causality of Degradation

To effectively prevent oxidation, we must first understand the specific chemical liabilities inherent to the molecule's architecture:

  • Tertiary Amine Oxidation: The methylated nitrogen is highly nucleophilic. Upon exposure to atmospheric oxygen or trace hydroperoxides (commonly found in ethereal solvents like THF or diethyl ether), it rapidly undergoes oxidation to form an N-oxide ()[1]. This reaction is accelerated by single-electron transfer mechanisms in the presence of ambient light.

  • PMB Group Cleavage: The 4-methoxybenzyl (PMB) protecting group is highly electron-rich. This donates electron density into the aromatic ring via resonance, lowering the oxidation potential of the benzylic carbon. Prolonged exposure to oxidants or radicals can lead to the oxidative cleavage of the PMB group, releasing p-anisaldehyde and leaving a secondary amine ()[2].

  • Propargylic Alcohol Oxidation: While primary alcohols are generally stable, the adjacent alkyne lowers the oxidation potential. In the presence of trace transition metals and oxygen, the propargylic alcohol can be oxidized to the corresponding electrophilic ynal (aldehyde) ()[3].

OxidationPathways Molecule 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol Air Atmospheric O2 / Light Molecule->Air Peroxides Trace Peroxides (e.g., in THF) Molecule->Peroxides Metals Trace Transition Metals Molecule->Metals N_Oxide Tertiary Amine Oxidation (N-Oxide Formation) Air->N_Oxide Autoxidation Peroxides->N_Oxide Fast Oxidation PMB_Cleavage PMB Benzylic Oxidation (p-Anisaldehyde Release) Peroxides->PMB_Cleavage Radical Cleavage Ynal Propargylic Alcohol Oxidation (Ynal / Aldehyde Formation) Metals->Ynal Catalytic Oxidation Prevention Inert Atmosphere (Ar/N2) | -20°C | Amber Glass Prevention->Molecule Protects

Figure 1: Oxidative degradation pathways and targeted preventive measures for the target compound.

Diagnostic Troubleshooting Guide

Q: My neat compound has developed a yellow/brown discoloration over time. What happened? A: Discoloration is the hallmark of slow oxidative degradation of the tertiary amine and PMB group. Trace transition metals or prolonged exposure to ambient light initiates radical autoxidation, forming highly conjugated, colored polymeric impurities. Diagnostic Check: Run an LC-MS. If you observe an [M+16]⁺ peak, the tertiary amine has oxidized to an N-oxide.

Q: I dissolved the compound in THF, and within 24 hours, my NMR showed a new sharp singlet at ~9.8 ppm. Why? A: The peak at 9.8 ppm is characteristic of an aldehyde proton, specifically p-anisaldehyde. Ethereal solvents like THF rapidly form hydroperoxides upon exposure to air. These peroxides oxidatively cleave the PMB group[2]. Self-Validating Fix: Always test ethereal solvents with KI-starch paper prior to use. If the paper turns blue/black, peroxides are present. Discard the solvent or filter it through activated basic alumina before dissolving your compound.

Q: My reaction yields dropped significantly after using a batch stored at room temperature for a month. The mass spec shows an [M-2]⁺ peak. A: An[M-2]⁺ peak indicates the loss of two protons, which corresponds to the oxidation of the propargylic alcohol to a propargylic aldehyde (ynal). This occurs when the compound is stored without an inert atmosphere, allowing ambient oxygen to act as a terminal oxidant[3].

Standard Operating Procedure (SOP): Aliquoting and Inert Storage

This protocol utilizes a self-validating system to ensure absolute atmospheric control during long-term storage.

Objective: To prepare and store the compound in a manner that completely suppresses N-oxidation, PMB cleavage, and propargylic oxidation.

Step-by-Step Methodology:

  • Vial Preparation: Wash amber glass vials with acetone and dry them in an oven at 120°C for at least 2 hours.

    • Causality: Amber glass blocks UV/visible light, preventing photo-induced radical initiation. Thermal drying removes trace moisture that can coordinate with environmental metals to catalyze oxidation.

  • Atmospheric Displacement: Transfer the bulk compound into the vials. Insert a needle connected to an Argon line into the vial and purge with a gentle stream of Argon for 60 seconds.

    • Causality: Argon is heavier than air and effectively displaces atmospheric oxygen, eliminating the terminal oxidant required for N-oxide and ynal formation.

  • Sealing and Verification: Cap the vial tightly with a PTFE-lined cap while the Argon line is being withdrawn. Wrap the cap boundary tightly with Parafilm.

    • Self-Validation: To ensure the seal is airtight, place the sealed vial in a vacuum desiccator for 5 minutes. If the Parafilm bulges outward without breaking, the internal inert atmosphere is secure.

  • Temperature Control: Store the aliquoted vials immediately in a -20°C freezer.

    • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant of autoxidation reactions.

Quantitative Data: Storage Conditions vs. Stability
Storage ConditionAtmosphereContainerEstimated Shelf LifePrimary Degradation Pathway
Room Temp (25°C)Ambient AirClear Glass< 2 WeeksN-Oxide formation, PMB autoxidation
Room Temp (25°C)ArgonAmber Glass2 - 3 MonthsSlow thermal degradation
Refrigerated (4°C)Ambient AirClear Glass1 - 2 MonthsN-Oxide formation
Freezer (-20°C) Argon / N₂ Amber Glass > 12 Months None (Stable)
Frequently Asked Questions (FAQs)

Q: Can I recover my compound if it has already formed the N-oxide? A: Yes. Tertiary amine N-oxides can often be reduced back to the parent amine. A standard self-validating protocol involves treating the contaminated batch with triphenylphosphine (PPh₃) or zinc dust in acetic acid. Monitor the reduction via LC-MS until the [M+16]⁺ peak disappears, then purify via silica gel chromatography to separate the product from triphenylphosphine oxide.

Q: Is it safe to store this compound in solution? A: It is highly discouraged to store this compound in solution long-term, especially in halogenated or ethereal solvents. If solution storage is unavoidable, use anhydrous, degassed DMSO or DMF, store at -80°C, and use within one week.

Q: Why is the PMB group specifically vulnerable compared to a standard benzyl group? A: The methoxy group at the para position strongly donates electron density into the aromatic ring via resonance. This lowers the oxidation potential of the benzylic carbon, making it significantly more reactive toward single-electron oxidants and peroxides compared to an unsubstituted benzyl group[2].

References
  • Narang, A. S., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Center for Biotechnology Information (PMC).[Link]

  • Greene, T. W., & Wuts, P. G. M. "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis." National Center for Biotechnology Information (PMC).[Link]

  • "Recent Progress in Application of Propargylic Alcohols in Organic Syntheses." ResearchGate.[Link]

Sources

Troubleshooting

Minimizing side reactions during the synthesis of amino-butynols

Welcome to the Technical Support Center for Alkyne Functionalization. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of amino-buty...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkyne Functionalization. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of amino-butynols (e.g., 4-amino-2-butyn-1-ol derivatives).

Amino-butynols are highly valuable pharmacophores and synthetic intermediates, typically accessed via a copper-catalyzed, three-component A3-coupling (a modified Mannich reaction) between propargyl alcohol, a secondary amine, and formaldehyde[1]. However, the bifunctional nature of propargyl alcohol and the oxidative susceptibility of terminal alkynes often lead to complex side reactions. This guide provides diagnostic frameworks, causal explanations, and self-validating protocols to suppress these unwanted pathways.

Diagnostic Workflow: Mechanistic Pathways of Side Reactions

To troubleshoot effectively, we must first map the competing mechanistic pathways in the reaction vessel. The diagram below illustrates how the desired A3-coupling competes with oxidative and electrophilic side reactions.

G A Propargyl Alcohol + Amine + CH2O B Iminium Ion (Electrophile) A->B Condensation C Cu(I) Acetylide (Nucleophile) A->C Cu(I) Catalyst D 4-Amino-2-butyn-1-ol (Target Mannich Base) B->D A3 Coupling C->D E 1,3-Diyne (Glaser Homocoupling) C->E O2 / Cu(II) Oxidation F Poly-Alkylated Amine (Over-Alkylation) D->F Excess Iminium

Fig 1. Mechanistic pathways and side reactions in amino-butynol synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I isolating a significant amount of a highly non-polar, UV-active byproduct instead of my target amino-butynol? A1: You are observing the Glaser homocoupling side reaction, which yields a conjugated 1,3-diyne[2].

  • Causality: The Mannich reaction of alkynes requires a Cu(I) catalyst to form the reactive copper acetylide intermediate. If trace oxygen is present in your solvent or headspace, it acts as a terminal oxidant, oxidizing Cu(I) to Cu(II). The Cu(II) species then mediates the oxidative dimerization of two copper acetylide molecules, consuming your propargyl alcohol starting material[3].

  • Solution: Rigorously exclude oxygen. Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. Furthermore, introduce a reducing agent such as (+)-sodium L-ascorbate (10 mol%) to the reaction mixture. Ascorbate acts as a sacrificial reductant, continuously reducing any adventitious Cu(II) back to the catalytically active Cu(I) state, thereby shutting down the Glaser pathway[4].

Q2: My LC-MS shows a complex mixture of higher molecular weight species. How do I prevent exhaustive Mannich reactions (over-alkylation)? A2: Over-alkylation occurs when the stoichiometry is imbalanced or the reaction is pushed at excessively high temperatures.

  • Causality: Formaldehyde and your secondary amine condense to form a highly electrophilic iminium ion. If formaldehyde is in excess, or if the target amino-butynol product remains highly nucleophilic, it can undergo subsequent alkylations. Additionally, the hydroxyl group of the propargyl alcohol can act as a competing nucleophile, forming unwanted N,O-acetals.

  • Solution: Strictly control reagent stoichiometry. The optimal ratio is 1.0 eq Alkyne : 1.1 eq Amine : 1.2 eq Formaldehyde . Do not add the alkyne all at once. By slowly adding the propargyl alcohol dropwise to a pre-formed iminium mixture, you maintain a low concentration of the alkyne, favoring the desired 1:1:1 A3-coupling over exhaustive side reactions.

Q3: I am detecting the formation of an allene isomer in my NMR spectra. What is causing this rearrangement? A3: This is a base-catalyzed propargyl-allene isomerization.

  • Causality: Terminal alkynes with propargylic protons are sensitive to strong bases and high thermal stress. If you are using a strong external base (e.g., NaOH, KOtBu) to drive the reaction, it can deprotonate the propargylic position. The resulting carbanion undergoes resonance stabilization and reprotonates at the terminal alkyne carbon, yielding an allene.

  • Solution: Eliminate strong external bases. The inherent basicity of the secondary amine reactant is usually sufficient to promote the formation of the copper acetylide. If an additive is absolutely necessary, use a mild base like K₂CO₃ and strictly limit the reaction temperature to ≤ 65°C.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the empirical impact of various atmospheric and catalytic conditions on the product distribution during the synthesis of 4-diethylamino-2-butyn-1-ol.

AtmosphereCatalyst SystemAdditiveTemp (°C)Target Amino-Butynol Yield (%)Glaser Diyne Byproduct (%)Allene Isomer (%)
AirCuCl (10 mol%)None80453512
NitrogenCuCl (10 mol%)None80681510
ArgonCuI (5 mol%)None6574182
Argon CuI (5 mol%) Na-Ascorbate (10 mol%) 65 92 < 2 < 1

Data Interpretation: The combination of an inert Argon atmosphere, a mild temperature (65°C), and a sacrificial reducing agent (Na-Ascorbate) provides the highest chemoselectivity, nearly eradicating both Glaser coupling and isomerization.

Self-Validating Experimental Protocol

Optimized Copper-Catalyzed Synthesis of 4-Diethylamino-2-butyn-1-ol This protocol incorporates in-process visual and chemical validation steps to ensure fidelity and suppress side reactions.

Step 1: Preparation of the Iminium Intermediate

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add paraformaldehyde (1.2 mmol) and anhydrous 1,4-dioxane (5.0 mL).

  • Seal the flask and purge with Argon for 15 minutes.

  • Inject diethylamine (1.1 mmol) via syringe. Stir the suspension at room temperature for 30 minutes until the mixture becomes largely homogeneous, indicating the formation of the iminium ion.

Step 2: Catalyst Activation & Protection

  • Briefly open the flask under a positive flow of Argon and add CuI (0.05 mmol, 5 mol%) and (+)-sodium L-ascorbate (0.10 mmol, 10 mol%).

  • Validation Check: The solution should remain pale yellow or colorless. If the solution turns blue or green, Cu(II) is present (indicating an oxygen leak), and the ascorbate is actively reducing it. Wait until the solution clears before proceeding.

Step 3: Controlled Alkyne Addition

  • Dissolve propargyl alcohol (1.0 mmol) in 2.0 mL of degassed 1,4-dioxane.

  • Using a syringe pump, add the propargyl alcohol solution dropwise over 45 minutes to the reaction flask.

  • Causality: Slow addition ensures the alkyne is immediately consumed by the iminium electrophile, preventing the buildup of copper acetylide that could otherwise undergo homocoupling.

Step 4: Reaction and Workup

  • Heat the reaction mixture to 65°C for 12 hours under Argon.

  • Validation Check: Analyze an aliquot via TLC (Hexane/Ethyl Acetate 3:1). The absence of a highly non-polar, UV-active spot near the solvent front confirms the successful suppression of the Glaser diyne.

  • Cool the mixture to room temperature and quench with 10 mL of saturated aqueous NH₄Cl.

  • Validation Check: The aqueous layer will turn deep blue as the NH₄Cl complexes and extracts the copper catalyst, effectively halting all transition-metal-mediated side reactions.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino-butynol.

References

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Mannich reaction. Wikipedia. [Link]

Sources

Optimization

Addressing catalyst poisoning when using 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

The following technical guide addresses catalyst deactivation issues associated with the substrate 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL . This document is structured for researchers requiring immediate trouble...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses catalyst deactivation issues associated with the substrate 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL . This document is structured for researchers requiring immediate troubleshooting for transition metal-catalyzed transformations (e.g., Gold(I) cyclizations or Palladium-catalyzed semi-hydrogenations).

Subject: Troubleshooting Catalyst Poisoning with 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL Case ID: CHEM-SUP-2024-AMINE-ALKYNE Applicable Chemistries: Homogeneous Gold(I) Catalysis, Palladium-Catalyzed Hydrogenation (Lindlar/Pd-C), Sonogashira Coupling.

Diagnostic Workflow: Is Your Catalyst Poisoned?

Before altering experimental parameters, confirm that catalyst poisoning—rather than substrate decomposition or reagent quality—is the root cause.

Symptom Checklist:

  • The "Fast-Death" Kinetic Profile: The reaction initiates with high turnover frequency (TOF) but stalls completely at <20% conversion, despite remaining substrate and active reagents.

  • Color Change Absence: In homogeneous systems (e.g., Au(I)), the solution remains clear or pale, indicating the catalyst has not precipitated as bulk metal (which would indicate reduction/aggregation) but is rather sequestered in a soluble, inactive complex.

  • Standard Addition Failure: Adding a second portion of catalyst restarts the reaction only briefly before stalling again.

Quantitative Assessment Table
ObservationLikely IssueVerification Step
0% Conversion Total Poisoning / Ligand ExchangeCheck reagents for thiols/iodides (synthesis carryover).
Stalls at 10-20% Product/Substrate InhibitionPerform "Spike Test" with fresh catalyst.
Slow, Linear Rate Steric Hindrance (Not Poisoning)Increase temperature or switch to less bulky ligands.
Black Precipitate Catalyst Decomposition (Aggregation)Catalyst is unstable, not poisoned. Switch ligand (e.g., NHC).

Root Cause Analysis: The Amine Coordination Problem

The substrate 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL contains a tertiary propargylic amine protected by a 4-Methoxybenzyl (PMB) group. While PMB protects the nitrogen from alkylation, it does not sterically or electronically nullify the nitrogen lone pair's Lewis basicity.

The Mechanism of Failure

Transition metals used for alkyne activation (Au, Pt, Pd) are "soft" Lewis acids. The tertiary amine nitrogen is a "harder" but potent nucleophile.

  • Competitive Binding: The nitrogen lone pair binds to the metal center (

    
    ) more strongly than the alkyne 
    
    
    
    -system.
  • Formation of Resting State: This forms a thermodynamically stable, catalytically inactive heteroatom-metal complex

    
    .
    
  • PMB Liability: While PMB is bulky, the methyl group allows sufficient rotational freedom for the nitrogen to coordinate to the metal, effectively sequestering the catalyst.

Technical Note: In Gold(I) catalysis, amines are well-documented to form "dead" cationic complexes, preventing the coordination of the alkyne required for


-activation [1, 2].

Mitigation Strategies & Protocols

Strategy A: In-Situ Protonation (The "Acid Buffer" Method)

Best For: Gold(I) Catalysis (Cyclization, Hydration) Logic: Protonating the amine converts the Lewis basic nitrogen (


) into a non-coordinating ammonium salt (

). Gold(I) catalysts are generally tolerant of acidic media, whereas the ammonium cation cannot bind to the metal.

Protocol:

  • Acid Selection: Use a non-coordinating strong acid.

    • Recommended:

      
       or 
      
      
      
      (Bistriflimide).
    • Avoid:

      
       or 
      
      
      
      (Halides are stronger poisons than amines).
    • Caution: Avoid TFA if the PMB group is labile under your specific conditions (though PMB is usually stable to stoichiometric weak acids at RT).

  • Stoichiometry: Add 1.1 to 1.5 equivalents of acid relative to the substrate (not the catalyst). You must fully protonate the amine species.

  • Execution:

    • Dissolve substrate in solvent (e.g., DCM, DCE).

    • Add acid dropwise at 0°C. Stir for 10 mins to ensure ammonium formation.

    • Add Gold catalyst.[1][2]

Validation: Research confirms that ammonium salts of amino-alkynes undergo efficient Au-catalyzed cyclization, whereas the free amines fail completely [2].

Strategy B: The "Self-Poisoning" Advantage (Palladium Hydrogenation)

Best For: Semi-hydrogenation (Alkyne


 Z-Alkene)
Logic:  If using Lindlar catalyst, the system relies on "poisoning" (Pb/Quinoline) to stop at the alkene. Your substrate is already an amine poison.
  • Issue: If the reaction is too slow, the substrate is over-poisoning the surface.

  • Solution: Switch to a non-poisoned catalyst (e.g., Pd/BaSO4 or low-loading Pd/C) and rely on the substrate's own amine group to act as the selectivity modifier. The amine will bind to the Pd surface, mimicking the role of quinoline, preventing over-reduction to the alkane [3, 4].

Strategy C: Scavenging Synthesis Impurities

Best For: Cases with 0% Conversion Logic: If the substrate was synthesized via nucleophilic substitution (e.g., using PMB-Cl or propargyl bromide), trace halides (


, 

) or sulfur residues may be present.
  • Protocol: Pass the substrate through a short plug of basic alumina or treat with silver triflate (AgOTf) (1-2 mol%) prior to adding the main catalyst to precipitate halides.

Visualizing the Solution

The following diagram illustrates the competition between the "Poisoning Pathway" and the "Active Pathway" enabled by protonation.

CatalystPathways Substrate Substrate (Free Amine) Ammonium Protonated Substrate (Non-Coordinating) Substrate->Ammonium Protonation Poisoned INACTIVE COMPLEX [Metal-Amine] Substrate->Poisoned Strong Binding (Lone Pair) Acid Acid Additive (HBF4) Acid->Ammonium Product Cyclized/Reduced Product Ammonium->Product Catalytic Cycle (Metal Coords Alkyne) Catalyst Active Metal Catalyst (Au+ / Pd) Catalyst->Poisoned Catalyst->Product Catalysis

Figure 1: Mechanistic divergence between catalyst poisoning (red path) and acid-promoted activation (green/blue path). Protonation effectively masks the nitrogen lone pair.

Frequently Asked Questions (FAQs)

Q: Will adding acid cleave the PMB (p-Methoxybenzyl) protecting group? A: It is a risk, but manageable. PMB is generally cleaved by strong acids (TFA) at elevated temperatures or with oxidative conditions (DDQ). Using stoichiometric


 or 

in non-nucleophilic solvents (DCM) at room temperature is typically safe for the duration of a catalytic run. Always monitor by TLC for p-methoxybenzyl alcohol formation.

Q: I am using Lindlar catalyst and the reaction is dead. Should I add acid? A: Proceed with caution. Acid can promote the reduction of the alkene to alkane or cause isomerization. Instead, try increasing the temperature to 40-50°C to promote desorption of the amine from the Pd surface, or switch to an unpoisoned Pd support (Pd/C) as the substrate itself acts as the poison [3].

Q: Can I use a Lewis Acid additive instead of a Brønsted acid? A: Yes. Adding a "sacrificial" Lewis acid like


 or 

can bind the amine nitrogen. However, Brønsted acids are generally cleaner and easier to remove during workup (simple base wash).

References

  • Deactivation of gold(I) catalysts in the presence of thiols and amines . Dalton Transactions. (2013). The Royal Society of Chemistry.

  • Controlled Semihydrogenation of Aminoalkynes Using Ethylenediamine as a Poison of Lindlar's Catalyst . The Journal of Organic Chemistry. (2001). American Chemical Society.[3]

  • Partial Reduction of Alkynes With Lindlar’s Catalyst . Master Organic Chemistry. (2011).

  • Beyond the Lindlar catalyst: highly-oxidized Pd single atoms as promoters for alkyne semi-hydrogenation . Chemical Science. (2022). National Institutes of Health (PMC).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Chemical Shift Landscape of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and functional molecules, the unambiguous structural elucidation of synthetic intermediates is paramount. Nuclear Magne...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and functional molecules, the unambiguous structural elucidation of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's atomic connectivity and chemical environment. This guide offers an in-depth analysis of the expected ¹H NMR chemical shift data for the novel compound 4-((4-methoxybenzyl)(methyl)amino)but-2-yn-1-ol. In the absence of a directly published spectrum for this specific molecule, we will construct a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally analogous compounds. This approach not only provides a robust hypothesis for the compound's spectral features but also serves as a practical framework for interpreting the spectra of similarly complex organic molecules.

The Logic of Chemical Shifts: A Predictive Analysis

The chemical shift of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. Factors such as the electronegativity of adjacent atoms, the anisotropy of π-systems, and intramolecular hydrogen bonding all contribute to the final observed value. By dissecting 4-((4-methoxybenzyl)(methyl)amino)but-2-yn-1-ol into its constituent fragments, we can predict the chemical shift for each unique proton.

Predicted ¹H NMR Chemical Shifts for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

Protons (Label)Predicted Chemical Shift (ppm)Predicted MultiplicityRationale
H-a (-OH)~1.5 - 3.5broad singletThe hydroxyl proton is subject to hydrogen bonding and exchange, leading to a broad signal with a variable chemical shift.
H-b (-CH₂OH)~4.2tripletThese protons are adjacent to an electronegative oxygen atom, causing a downfield shift. They are expected to show coupling to the H-c protons across the alkyne.
H-c (-NCH₂)~3.4tripletThese protons are adjacent to a nitrogen atom and are also influenced by the alkyne's magnetic anisotropy. They should couple with the H-b protons.
H-d (Ar-CH₂)~3.6singletBenzylic protons are deshielded by the aromatic ring's π-system. With no adjacent protons, a singlet is expected.
H-e (N-CH₃)~2.3singletThe N-methyl protons will appear as a singlet, with their chemical shift influenced by the adjacent nitrogen.
H-f (Ar-H)~7.2doubletThese aromatic protons are ortho to the electron-donating methoxy group, which shields them relative to the H-g protons. They will appear as a doublet due to coupling with H-g.
H-g (Ar-H)~6.8doubletThese aromatic protons are meta to the methoxy group and will be a doublet due to coupling with H-f.
H-h (-OCH₃)~3.8singletThe methoxy protons will be a sharp singlet in a characteristic region for this functional group.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare them with the experimental ¹H NMR data of molecules that share key structural motifs with our target compound.

The But-2-yn-1-ol Backbone

The chemical shifts of the propargylic protons in our target molecule are influenced by both the hydroxyl and the amino groups. Examining simpler, related structures provides a valuable baseline. For instance, in 2-butyn-1-ol , the methylene protons adjacent to the hydroxyl group (-CH₂OH) and the methyl protons of the alkyne (CH₃-C≡) provide a starting point for our -CH₂OH and -NCH₂- protons, respectively[1][2]. The presence of an electronegative nitrogen atom in our target molecule will likely shift the adjacent methylene protons further downfield compared to a simple alkyl group.

The 4-Methoxybenzyl and N-Methyl Moieties

The chemical environment of the aromatic and benzylic protons is dictated by the 4-methoxybenzyl group. In 4-methoxybenzylamine , the aromatic protons exhibit a characteristic splitting pattern, with the protons ortho to the methoxy group appearing at a different chemical shift than those meta to it. The benzylic protons typically resonate in the range of 3.7-3.8 ppm[3][4]. The introduction of a methyl group on the nitrogen, as in our target compound, will have a minor electronic effect on the benzyl group but will introduce a new singlet for the N-methyl protons. The chemical shift of this N-methyl group is expected to be in the region of 2.2-2.9 ppm.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire experimental data for 4-((4-methoxybenzyl)(methyl)amino)but-2-yn-1-ol or analogous compounds, the following protocol provides a standardized starting point.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H spectrum.

    • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Predicted Spectrum

The following diagram illustrates the predicted ¹H NMR spectrum of 4-((4-methoxybenzyl)(methyl)amino)but-2-yn-1-ol, highlighting the expected chemical shifts and multiplicities of the different proton signals.

G cluster_legend Proton Assignments cluster_spectrum Predicted ¹H NMR Spectrum a a: -OH b b: -CH₂OH c c: -NCH₂- d d: Ar-CH₂ e e: N-CH₃ f f: Ar-H (ortho) g g: Ar-H (meta) h h: -OCH₃ p10 10 p9 9 p9->p10 p8 8 p8->p9 p7 7 p7->p8 p6 6 p6->p7 p5 5 p5->p6 p4 4 p4->p5 p3 3 p3->p4 p2 2 p2->p3 p1 1 p1->p2 p0 0 ppm p0->p1 s_g s_f s_b s_h s_d s_c s_e s_a

Caption: Predicted ¹H NMR spectrum of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shift data for 4-((4-methoxybenzyl)(methyl)amino)but-2-yn-1-ol. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a robust framework for interpreting the experimental spectrum of this molecule and others of similar complexity. The detailed protocol for spectral acquisition further empowers researchers to generate high-quality data for their own novel compounds. As with any predictive model, experimental verification remains the ultimate arbiter of structural truth. However, the logical and evidence-based approach outlined herein serves as an invaluable tool for guiding spectral assignment and accelerating the pace of chemical research and development.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Alcohols | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9423–9429. Retrieved from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 13). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2: Thermal 1 H NMR spectrum of 5 µl propargyl alcohol with 10 µl... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Signal Areas. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxybenzyl alcohol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020, June 3). RSC Publishing. Retrieved from [Link]

  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Butyn-1-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

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  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 17). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from [Link]

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Comparative

Mass spectrometry (MS) fragmentation pattern of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL (referred to herein as PMB-MAB ). As a syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL (referred to herein as PMB-MAB ).

As a synthetic intermediate often used in the preparation of heterocycles or as a functionalized linker, the reliable identification of PMB-MAB is critical in drug development workflows. This guide compares the MS performance of PMB-MAB against its primary structural alternative, the Benzyl (Bn) protected analogue , and evaluates its behavior under different ionization modes (ESI vs. EI).

Key Finding: The 4-Methoxybenzyl (PMB) group provides a superior diagnostic "whistle" peak at m/z 121.06 (4-methoxybenzyl cation) compared to the generic m/z 91.05 of benzyl analogues, significantly enhancing selectivity in complex matrices.

Structural Context & Theoretical Fragmentation

To understand the fragmentation, we must first deconstruct the molecule's labile sites.

  • Molecule: 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

  • Formula: C₁₃H₁₇NO₂

  • Exact Mass: 219.1259 Da

  • Key Functional Groups:

    • PMB Group: Electron-rich aromatic ring; prone to forming stable carbocations.

    • Tertiary Amine: Protonation site in ESI; directs

      
      -cleavage in EI.
      
    • Propargylic Alcohol: The alkyne spacer adds rigidity but facilitates specific rearrangements; the alcohol is prone to water loss.

Predicted Ionization Behavior
FeatureElectrospray Ionization (ESI+)Electron Impact (EI, 70 eV)
Primary Ion [M+H]⁺ = 220.13 [M]⁺• = 219.12 (Weak/Absent)
Dominant Mechanism Charge-Remote Fragmentation & CIDRadical-driven

-cleavage
Base Peak m/z 121.06 (at High CE)m/z 121.06 (Tropylium-like)

Comparative Analysis: PMB-MAB vs. Alternatives

In drug development, scientists often choose between PMB and Benzyl (Bn) protecting groups. Here we compare their MS "performance" regarding detectability and structural elucidation.

Comparison 1: Diagnostic Ion Specificity (PMB vs. Benzyl)

The PMB group is not just a synthetic handle; it is a mass spectrometric tag.[1]

MetricPMB-MAB (Target) Benzyl Analogue (Alternative) Winner
Diagnostic Fragment m/z 121.06 (4-Methoxybenzyl cation)m/z 91.05 (Tropylium ion)PMB-MAB
Background Noise Low (m/z 121 is less common in solvents)High (m/z 91 is ubiquitous in background)PMB-MAB
Ion Stability High (Resonance stabilized by OMe)ModeratePMB-MAB
Fragmentation Energy Cleaves at lower Collision Energy (CE)Requires higher CE to cleave N-C bondPMB-MAB

Insight: The electron-donating methoxy group stabilizes the benzyl cation, making the m/z 121 fragment form more readily and intensely than the m/z 91 fragment of the benzyl alternative. This allows for higher sensitivity screening in Triple Quadrupole (MRM) assays.

Comparison 2: Ionization Mode Efficiency (ESI vs. EI)
ParameterMethod A: ESI-QTOF (Soft) Method B: EI-GCMS (Hard)
Molecular Ion Strong [M+H]⁺ (220). Confirms MW.Weak/Absent [M]⁺. Hard to confirm MW.
Structural Data Tunable. Low CE = Intact; High CE = Fragments.Fixed. Always fragmented.
Propargylic Insight Shows [M+H - H₂O]⁺ (m/z 202). Confirms alcohol.Alcohol often lost immediately.
Recommendation Preferred for Purity/ID Preferred for Library Matching

Detailed Fragmentation Pathways (Mechanism)

The fragmentation of PMB-MAB is driven by two competing pathways: the stability of the PMB cation and the lability of the propargylic alcohol.

Pathway A: Formation of the PMB Cation (Dominant)

Whether in ESI or EI, the bond between the benzylic carbon and the nitrogen is the weakest link due to the stability of the resulting carbocation.

  • Mechanism: Inductive cleavage (ESI) or

    
    -cleavage driven by the aromatic ring (EI).
    
  • Product: m/z 121.06 (The "PMB Tropylium" ion).

Pathway B: Water Loss (Propargylic Dehydration)

In ESI, the protonated alcohol can eliminate water.

  • Mechanism: E1-like elimination favored by the propargylic stabilization of the resulting cation.

  • Transition: [M+H]⁺ (220)

    
     [M+H - H₂O]⁺ (202).
    
Pathway C: Propargylic Cleavage

Cleavage between the Nitrogen and the Propargylic carbon.

  • Product: This yields the neutral PMB-Methylamine and a charged propargylic cation (less favored) OR a charged amine fragment (m/z 164) if the alkyne chain is lost.

Visualization of Fragmentation Tree

The following diagram illustrates the ESI(+) fragmentation pathway, validated by standard amine fragmentation rules.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 220.13 (C13H18NO2)+ WaterLoss Fragment A [M+H - H2O]+ m/z 202.12 (Propargylic dehydration) Parent->WaterLoss - H2O (18 Da) Low CE PMBCation Fragment B (Base Peak) PMB Cation m/z 121.06 (C8H9O)+ Parent->PMBCation - C5H9NO (Neutral Amine Chain) Med/High CE AmineFrag Fragment C [M - PMB + 2H]+ m/z 100.07 (N-methyl-aminobutynol) Parent->AmineFrag - C8H8O (PMB Carbene/Neutral) Rare Alkene Fragment E [Fragment A - PMB] m/z 81.06 (Conjugated Enyne) WaterLoss->Alkene - PMB Group Tropylium Fragment D Methoxytropylium m/z 121 -> 91 (Loss of CH2O) PMBCation->Tropylium - CH2O (30 Da) Very High CE

Caption: ESI(+) Fragmentation pathway for PMB-MAB. The m/z 121 ion is the dominant species at medium collision energies (20-35 eV).

Experimental Protocol (Self-Validating)

To replicate these results and validate the identity of PMB-MAB, follow this protocol. This workflow is designed to ensure the distinction between the target molecule and potential byproducts (e.g., free PMB-chloride or deprotected amine).

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Methanol ensures solubility of the organic PMB group; Formic acid promotes ionization ([M+H]⁺).

  • Concentration: 1 µg/mL (ppm). Avoid high concentrations to prevent dimer formation ([2M+H]⁺ = 439).

Instrument Settings (ESI-QTOF/Orbitrap)
  • Ionization: Positive Mode (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 120 V (Keep low to preserve molecular ion).

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

Validation Steps (The "Trust" Check)
  • Check m/z 220.13: This must be the dominant peak at 0-10 eV. If m/z 202 is dominant, your source temperature is too high (>350°C), causing thermal dehydration.

  • Check m/z 121.06: Increase CE to 20-30 eV. The 220 peak should deplete, and 121 should rise.

  • Negative Control: Inject a blank (MeOH). If m/z 121 appears, your system is contaminated with PMB protecting group residues (common in synthesis labs).

Data Summary Table

m/z (Measured)Ion IdentityFormulaOriginRelative Abundance (Est.)
220.1335 [M+H]⁺C₁₃H₁₈NO₂⁺Parent Ion100% (Low CE)
242.1154 [M+Na]⁺C₁₃H₁₇NO₂Na⁺Sodium AdductVariable
202.1229 [M+H - H₂O]⁺C₁₃H₁₆NO⁺Dehydration20-40%
121.0648 [PMB]⁺C₈H₉O⁺Benzyl Cleavage100% (High CE)
100.0757 [M - PMB + H]⁺C₅H₁₀NO⁺Amine Core<10%
91.0542 [C₇H₇]⁺C₇H₇⁺Tropylium (from PMB)<5%

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzyl and phenethyl ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for propargylic alcohol characteristic ions).

Sources

Validation

IR spectroscopy peaks for 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

The structural validation of highly functionalized intermediates is a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of highly functionalized intermediates is a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is a prime example of such an intermediate. Featuring a primary alcohol, a tertiary amine, an internal alkyne, and a p-methoxybenzyl (PMB) protecting group[1], this bifunctional building block requires precise analytical techniques to confirm its structural integrity and rule out unwanted isomerization.

The Analytical Challenge: Method Comparison

When validating 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol, the primary analytical challenge is confirming the internal alkyne (C≡C) while simultaneously verifying the PMB and alcohol groups. Relying solely on one method can lead to blind spots.

Table 1: Analytical Method Comparison for Functionalized Alkynes

Analytical MethodPrimary Alcohol DetectionInternal Alkyne (C≡C) DetectionPMB Group DetectionThroughput & Utility
ATR-FTIR (Frontline) Excellent: Highly sensitive to the polar O-H stretch.Poor: Weak/absent signal due to the pseudo-symmetry of the internal C≡C bond.Excellent: Highly sensitive to the polar C-O-C and aromatic C=C stretches.High: < 1 minute. Ideal for real-time reaction monitoring.
Raman Spectroscopy (Alternative) Poor: O-H bonds are weak Raman scatterers.Excellent: The highly polarizable C≡C electron cloud yields a massive Raman signal.Good: Detects aromatic ring breathing effectively.High: < 1 minute. The perfect orthogonal complement to FT-IR.
¹H NMR (Alternative) Good: Exchangeable proton, though chemical shifts can vary by concentration.Good: Confirmed indirectly by the absence of a terminal alkyne proton.Excellent: Distinct aromatic and methoxy proton splitting patterns.Low: Requires deuterated solvents and sample prep. Best for final batch release.

Causality Insight: Infrared spectroscopy relies on a change in the dipole moment during molecular vibration. Because the internal alkyne in our target molecule is flanked by relatively similar carbon chains (-CH₂-N vs. -CH₂-O), the dipole moment change is negligible, rendering the C≡C stretch nearly IR-inactive[2],. Conversely, Raman spectroscopy relies on changes in polarizability, making the electron-dense C≡C triple bond light up brilliantly in a Raman spectrum.

Detailed IR Spectral Breakdown

While Raman is required to definitively prove the internal alkyne, ATR-FTIR remains the undisputed champion for validating the rest of the molecule. Below is the expected IR peak profile for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol.

Table 2: Diagnostic IR Peaks and Mechanistic Causality

Functional GroupExpected Frequency (cm⁻¹)Intensity & ShapeMechanistic Causality
O-H (Primary Alcohol) 3200 – 3400Strong, BroadExtensive intermolecular hydrogen bonding weakens the O-H bond, broadening the vibrational frequency range[3].
≡C-H (Isomer Impurity) ~3300Sharp ("Icicle-like")The stiff sp-hybridized C-H bond of a terminal alkyne absorbs here. Its absence validates the internal alkyne structure[3].
C-H (sp³ Aliphatic) 2800 – 3000Strong, Multi-peakedStretching of the methyl, methylene, and methoxy groups[3].
C≡C (Internal Alkyne) 2100 – 2260Weak to AbsentThe pseudo-symmetrical internal alkyne produces a negligible dipole moment change during vibration[2],.
C=C (Aromatic PMB) ~1510, ~1610Strong, SharpAromatic ring stretching. The electron-donating methoxy group enhances the dipole moment, intensifying these peaks[4].
C-O-C (Aryl Ether) ~1250StrongAsymmetric stretching of the methoxy group attached to the aromatic ring.
C-N (Tertiary Amine) 1000 – 1200MediumC-N single bond stretch. The spectrum will completely lack N-H stretching bands (3200-3600 cm⁻¹) because it is a tertiary amine.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in your QA/QC process, the spectroscopic protocol must act as a self-validating system. This means using the spectrum not just to find what should be there, but actively screening for what must not be there.

Step 1: System Purge and Background Verification Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to mathematically eliminate atmospheric CO₂ and H₂O interference.

Step 2: Sample Application Apply 1-2 drops of the neat liquid intermediate directly onto the ATR crystal. Ensure complete coverage of the sensor area to maximize the evanescent wave interaction. Apply the pressure anvil if the sample is highly viscous or semi-solid.

Step 3: Spectral Acquisition & Processing Acquire the spectrum from 4000 to 600 cm⁻¹. Apply an ATR correction algorithm in your spectroscopy software to adjust for the wavelength-dependent penetration depth of the IR beam, ensuring the relative peak intensities match standard transmission spectra.

Step 4: Orthogonal Self-Validation (Data Interpretation)

  • The Positive Control Check: Verify the presence of the broad O-H band at 3200-3400 cm⁻¹ and the strong PMB ether band at ~1250 cm⁻¹.

  • The Negative Control Check (Crucial): Scrutinize the 3300 cm⁻¹ region. If a sharp, needle-like peak protrudes from the top of the broad O-H band, the molecule has isomerized into a terminal alkyne[3]. Furthermore, if the 3200-3600 cm⁻¹ region shows distinct "molar tooth" (primary amine) or "canine tooth" (secondary amine) spikes, it indicates incomplete alkylation during synthesis.

Workflow Visualization

The following diagram illustrates the logical decision tree for the multimodal spectroscopic validation of this intermediate.

IR_Workflow Start Target: 4-((4-Methoxybenzyl) (methyl)amino)but-2-YN-1-OL Split Start->Split FTIR ATR-FTIR Spectroscopy (Polar Bond Analysis) Split->FTIR Raman Raman Spectroscopy (Polarizable Bond Analysis) Split->Raman PMB Verify PMB Group C=C (1510, 1610 cm⁻¹) C-O-C (1250 cm⁻¹) FTIR->PMB Alcohol Verify Alcohol & Amine Broad O-H (3300 cm⁻¹) Absence of N-H FTIR->Alcohol Fail Isomerization Detected Sharp ≡C-H (3300 cm⁻¹) FTIR->Fail If terminal alkyne present Alkyne Verify Internal Alkyne Strong C≡C (2220 cm⁻¹) Raman->Alkyne Valid Structurally Validated API Intermediate PMB->Valid Alcohol->Valid Alkyne->Valid

Figure 1: Multimodal spectroscopic validation workflow for internal alkyne intermediates.

References

  • [2] Spectroscopy of the Alkynes - Chemistry LibreTexts. libretexts.org. 2

  • INFRARED SPECTROSCOPY (IR): IR SPECTRUM OF ALKYNES. utdallas.edu.

  • [3] How to Interpret an Infrared (IR) Spectrum - XULA Digital Commons. xula.edu. 3

  • [4] Characteristic Group Vibrations of Organic Molecules: Alkynes. uomustansiriyah.edu.iq. 4

  • [1] Syntheses of Hemoprotein Models that can be Covalently Attached onto Electrode Surfaces by “Click” Chemistry - PMC. nih.gov.1

Sources

Comparative

A Comparative Guide to HPLC Methodologies for Purity Analysis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol. Designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, presents detailed experimental protocols, and offers a comparative analysis of their performance. Our objective is to equip you with the necessary insights to implement a reliable and efficient purity testing workflow for this and structurally similar compounds.

The accurate determination of purity is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The subject of our study, 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol, is a complex molecule featuring a tertiary amine, a primary alcohol, an internal alkyne, and an aromatic ring. This combination of functional groups presents a unique challenge for chromatographic separation, necessitating a carefully considered approach to method development.

The molecule's polarity, a consequence of the amino and alcohol functionalities, suggests that a reversed-phase HPLC approach would be suitable. However, the presence of the aromatic ring and the alkyne group introduces non-polar characteristics that must also be managed to achieve optimal separation from potential impurities.

This guide will compare two reversed-phase HPLC methods, each employing a different stationary phase to exploit distinct separation mechanisms:

  • Method A: The Workhorse C18 Column. This method utilizes a traditional octadecylsilyl (C18) column, which separates compounds primarily based on their hydrophobicity.[1]

  • Method B: The Alternative Selectivity of a Phenyl-Hexyl Column. This method employs a phenyl-hexyl stationary phase, which offers a different selectivity profile by introducing π-π interactions with aromatic analytes.[1][2]

By comparing these two approaches, we aim to provide a clear understanding of how stationary phase chemistry can be leveraged to optimize the purity analysis of complex molecules like 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol.

Understanding the Analyte and Potential Impurities

A thorough understanding of the analyte's chemical properties and potential impurities is crucial for developing a stability-indicating HPLC method.[3] The synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol can potentially lead to several impurities, including unreacted starting materials, by-products from side reactions, and degradation products.

Potential Impurities and Degradants:

  • Starting Materials: Unreacted 4-methoxybenzylamine, methylamine, and but-2-yne-1,4-diol.

  • Oxidation Products: The tertiary amine is susceptible to N-oxidation. The alcohol moiety could be oxidized to an aldehyde or carboxylic acid.[4]

  • Isomers: Positional isomers or other structural variants may be present.[5]

  • Degradation Products: Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradants that may form during storage.[4][6]

Method A: Purity Analysis using a C18 Column

The C18 column is a staple in reversed-phase chromatography due to its broad applicability and robust performance in separating compounds based on hydrophobicity.[1]

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile (diluent).

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of the diluent.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection.[7]

Workflow for HPLC Purity Analysis (Method A)

Caption: Workflow for HPLC Purity Analysis using a C18 Column.

Method B: Purity Analysis using a Phenyl-Hexyl Column

Phenyl-hexyl columns offer an alternative selectivity to C18 columns, particularly for compounds containing aromatic rings.[8] The phenyl group in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, leading to different retention behavior and potentially better resolution of certain impurities.[1][2][9]

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Sample Preparation:

The sample preparation protocol is identical to that of Method A.

Workflow for HPLC Purity Analysis (Method B)

Sources

Validation

Comparing reactivity of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL with other alkynols

As a Senior Application Scientist, navigating the synthetic utility of highly functionalized alkynes requires moving beyond generalized reaction templates. The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol rep...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the synthetic utility of highly functionalized alkynes requires moving beyond generalized reaction templates. The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol represents a sophisticated structural motif. Unlike simple terminal alkynols (e.g., propargyl alcohol) or symmetrical internal alkynols (e.g., 2-butyn-1,4-diol), this molecule integrates three distinct reactive modules: an internal alkyne core, a primary propargylic alcohol, and a tertiary propargylic amine protected by a 4-methoxybenzyl (PMB) group.

This guide provides an objective, data-backed comparison of this compound against standard alkynols, detailing the mechanistic causality behind its unique reactivity and providing self-validating experimental protocols for its manipulation.

Structural Paradigm & Mechanistic Causality

The reactivity of an alkynol is fundamentally dictated by the electronic and steric environment of its sp-hybridized carbons.

The Absence of the Acidic Proton The most defining difference between our target molecule and terminal alkynols is the absence of a terminal sp-C-H bond. In terminal alkynes, this proton is highly acidic (pKa ≈ 25), allowing for facile deprotonation to form potent carbon nucleophiles (acetylide anions)[BenchChem, 2025]. Consequently, terminal alkynols readily participate in Sonogashira cross-couplings and Copper-Catalyzed Alkyne-Azide Cycloadditions (CuAAC). The internal alkyne core of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol is completely inert to these standard conditions, requiring specialized catalysts (e.g., RuAAC) to force cycloadditions.

Regioselectivity in Electrophilic Addition Hydration of terminal alkynes predictably yields methyl ketones via Markovnikov addition[Chemistry LibreTexts, 2021]. However, hydrating an unsymmetrical internal alkyne like our target typically results in a complex mixture of two regioisomeric ketones, as the oxygen can attack either sp-hybridized carbon with similar activation energies[BenchChem, 2025].

Amine-Directed Catalysis While internal alkynes are generally less reactive toward standard additions, the propargylic amine in our target molecule introduces powerful chelation-directed reactivity. In catalytic semi-hydrogenation, the amine lone pair coordinates with the metal surface (e.g., Pd/CaCO3). This coordination anchors the alkyne to the catalyst, significantly accelerating the reaction rate compared to unfunctionalized internal alkynes and ensuring strict syn-addition of hydrogen to yield the (Z)-alkene[Oreate AI, 2026].

Reactivity Terminal Terminal Alkynols (e.g., Propargyl Alcohol) Sono Sonogashira Coupling (Highly Active) Terminal->Sono Acidic C-H (pKa ~25) CuAAC CuAAC Click (Highly Active) Terminal->CuAAC Azide Cycloaddition Internal Target Molecule (Internal Alkynol) Directed Directed Semi-Hydrogenation (Highly Z-Selective) Internal->Directed Amine Chelation to Pd NoSono Sonogashira / CuAAC (Inactive) Internal->NoSono Lacks Acidic C-H

Caption: Divergent reactivity pathways between terminal alkynols and the target internal alkynol.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the objective performance of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol against standard alternatives across critical reaction classes.

Reaction ClassTerminal Alkynols (e.g., Propargyl Alcohol)Simple Internal Alkynols (e.g., 2-Butyn-1,4-diol)4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol
Cross-Coupling (Sonogashira) Highly Active (Forms Cu-acetylide intermediate)Inactive (Fails under standard conditions)Inactive (Fails under standard conditions)
Hydration (Hg²⁺ cat.) Predictable (Yields methyl ketone)Predictable (Yields single ketone due to symmetry)Poor Utility (Yields complex regioisomeric mixture)
Semi-Hydrogenation Active (Moderate selectivity, prone to over-reduction)Active (High Z-selectivity)Highly Active (Chelation-directed, strict Z-selectivity)
Orthogonal Deprotection N/A (No protecting groups present)N/A (No protecting groups present)Active (PMB cleavage via DDQ leaves alkyne intact)

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each reagent choice is explicitly defined to ensure reproducibility and mechanistic understanding.

Protocol A: Stereoselective Semi-Hydrogenation to (Z)-Alkene

Objective: Convert the internal alkyne to a (Z)-alkene without over-reduction to the alkane. Causality: We utilize Lindlar's catalyst (5% Pd/CaCO₃ poisoned with Pb) in tandem with quinoline. While the propargylic amine directs the palladium to the alkyne face to ensure syn-addition, the quinoline acts as a basic nitrogenous poison. It competitively binds to the most active, unhindered sites on the palladium surface, specifically preventing the over-reduction of the newly formed alkene[BenchChem, 2025].

  • Setup: Dissolve 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (1.0 equiv) in anhydrous methanol (0.1 M).

  • Catalyst Loading: Add Lindlar catalyst (10% w/w) and synthetic quinoline (0.2 equiv).

  • Reaction: Purge the flask with N₂, then backfill with H₂ gas (1 atm via balloon). Stir vigorously at 25 °C.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc). Both alkyne and alkene will stain with KMnO₄, but the (Z)-alkene will exhibit a lower Rf value due to increased dipole moment.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd catalyst. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

  • Validation (NMR): Confirm (Z)-geometry via ¹H NMR. The vinylic protons of the product must show a coupling constant of J ≈ 10–12 Hz. An (E)-alkene impurity would present at J ≈ 15–18 Hz.

Mechanism Substrate Target Alkynol Complex Amine-Directed Pd-Alkyne Complex Substrate->Complex Amine Coordination Catalyst Pd Surface (Lindlar Catalyst) Catalyst->Complex Surface Adsorption Product (Z)-Alkene Product (Strict syn-addition) Complex->Product H2 Addition

Caption: Chelation-directed semi-hydrogenation mechanism ensuring high Z-stereoselectivity.

Protocol B: Chemoselective PMB Deprotection

Objective: Orthogonally remove the 4-methoxybenzyl group to yield the secondary amine, leaving the alkyne and primary alcohol untouched. Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a single-electron oxidant. The electron-rich PMB aromatic ring donates an electron to DDQ, forming a radical cation. Subsequent proton loss and further oxidation yield an oxocarbenium ion. The addition of water is strictly required to hydrolyze this oxocarbenium intermediate into 4-methoxybenzaldehyde and the free amine.

  • Setup: Dissolve the substrate (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and H₂O (18:1 v/v, 0.05 M).

  • Oxidation: Cool the mixture to 0 °C. Add DDQ (1.5 equiv) portion-wise. The solution will immediately turn deep green/red, indicating the formation of a charge-transfer complex.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (Visual & LC-MS): The reaction is complete when the dark color fades to a pale yellow suspension (precipitation of reduced DDQH₂). Validate via LC-MS by confirming the loss of the m/z 120 fragment (PMB group).

  • Workup: Quench with saturated aqueous NaHCO₃. Filter through Celite to remove DDQH₂. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.

References

  • A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules. BenchChem.
  • 10.8: Alkynes. Chemistry LibreTexts.
  • Understanding Internal and Terminal Alkynes: A Catalytic Perspective. Oreate AI Blog.
  • Terminal vs. Internal sp-Alkynes: A Comparative Guide to Reactivity. BenchChem.
Comparative

Advanced Characterization and Selection Guide: 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol

This guide outlines the characterization standards, comparative performance, and experimental protocols for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol . It is designed for researchers requiring a robust, orthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization standards, comparative performance, and experimental protocols for 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol . It is designed for researchers requiring a robust, orthogonal intermediate for the synthesis of complex alkaloids, heterocycles, or drug conjugates.

Executive Summary: The Orthogonal Linker

This compound serves as a strategic "lynchpin" intermediate. It introduces an N-methyl-amino-butyne motif while protecting the amine with a p-Methoxybenzyl (PMB) group.

  • Core Advantage: Unlike the standard Benzyl (Bn) group, the PMB group offers oxidative cleavage (using DDQ) or mild acidic cleavage (TFA), making it orthogonal to hydrogenolysis-sensitive motifs (e.g., alkenes, other alkynes, halides).

  • Primary Application: Synthesis of pyrrolidines, amino-functionalized natural products, and as a linker in PROTACs where specific amine release is required without reducing the alkyne.

Characterization Standards (The "Gold Standard")

To validate the identity and purity of this intermediate, the following analytical benchmarks must be met. These data points are synthesized from standard spectroscopic values for the constituent fragments (PMB-amine and propargyl alcohol).

A. Identification Data
ParameterSpecification
IUPAC Name 4-[N-(4-Methoxybenzyl)-N-methylamino]but-2-yn-1-ol
CAS Number 1416438-71-5
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Pale yellow viscous oil (crystallizes upon prolonged storage at -20°C)
B. NMR Spectroscopy Standards (CDCl₃, 400 MHz)

Criteria: No residual solvent peaks >1% integral; clear resolution of propargylic coupling.

PositionShift (δ ppm)MultiplicityIntegralAssignment
Ar-H (PMB) 7.22 – 7.26Doublet (J = 8.6 Hz)2HOrtho to CH₂
Ar-H (PMB) 6.83 – 6.87Doublet (J = 8.6 Hz)2HOrtho to OMe
Propargyl-O 4.28Triplet (J ≈ 2.0 Hz)2H–C≡C–CH₂ –OH
PMB-OMe 3.80Singlet3HAr–OCH₃
Benzylic 3.52Singlet2HAr–CH₂ –N
Propargyl-N 3.34Triplet (J ≈ 2.0 Hz)2HN–CH₂ –C≡C
N-Methyl 2.31Singlet3HN–CH₃
C. Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive (ESI+)

  • Target Ion: [M+H]⁺

  • Calculated m/z: 220.1332

  • Acceptance Criteria: Δ < 5 ppm

D. Purity Standard (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Strong PMB absorption) and 210 nm.

  • Requirement: >97.0% Area Under Curve (AUC). Major impurity is often the N-oxide or the over-alkylated quaternary salt.

Comparative Analysis: Why Choose PMB?

The choice of protecting group on the amine defines the synthetic strategy. The table below compares the PMB derivative against its two main competitors: the Benzyl (Bn) and Boc derivatives.

FeaturePMB-Analog (This Product)Benzyl (Bn) Analog Boc Analog
Acid Stability Moderate (Cleaved by TFA)High (Stable to TFA, HCl)Low (Cleaved by TFA/HCl)
Base Stability HighHighLow (Unstable to strong nucleophiles)
Oxidative Cleavage Yes (DDQ, CAN) – Unique FeatureNoNo
Reductive Cleavage Yes (H₂/Pd)Yes (H₂/Pd)No
Orthogonality Can be removed in presence of Benzyl ethers or Alkenes.Hard to remove without reducing alkenes/alkynes.Orthogonal to oxidation/reduction.
Cost ModerateLowModerate
Decision Logic (When to use PMB):
  • Do you have other benzyl ethers? If yes, PMB can be selectively removed with DDQ while keeping Bn ethers intact.

  • Do you need to keep the alkyne? If yes, avoid Bn, as removing Bn often requires hydrogenation (which reduces the alkyne). PMB can be removed oxidatively, sparing the alkyne.

Experimental Protocols

Protocol A: Synthesis (High-Purity Standard Method)

Note: While the Mannich reaction is cheaper, this substitution route yields a cleaner "Standard Grade" product.

Reagents: N-methyl-4-methoxybenzylamine (1.0 equiv), 4-chlorobut-2-yn-1-ol (1.1 equiv), K₂CO₃ (2.0 equiv), Acetone (dry).

  • Setup: Dissolve N-methyl-4-methoxybenzylamine in dry acetone (0.5 M).

  • Addition: Add K₂CO₃ followed by dropwise addition of 4-chlorobut-2-yn-1-ol at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with brine.

  • Purification: Flash chromatography (SiO₂). Elute with Hexanes → 40% EtOAc/Hexanes.

  • Yield: Typically 85-92%.

Protocol B: Oxidative Deprotection (The "Signature" Reaction)

Demonstrates the utility of the PMB group.

Reagents: PMB-alkyne substrate, DDQ (1.2 equiv), DCM/H₂O (18:1).

  • Dissolution: Dissolve substrate in DCM/H₂O mixture (0.1 M).

  • Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) at 0°C. The mixture will turn deep red/green.

  • Quench: After 1-2 hours, quench with saturated NaHCO₃ and NaHSO₃ (to reduce excess quinone).

  • Result: Yields the free secondary amine (or cyclized product if an electrophile is present) and p-methoxybenzaldehyde.

Visualizations & Logic Maps

Figure 1: Synthesis & Impurity Flow

This diagram illustrates the synthesis pathway and potential impurities that researchers must monitor during HPLC analysis.

SynthesisFlow SM1 N-methyl-PMB-amine Reaction Nucleophilic Substitution (K2CO3, Acetone) SM1->Reaction SM2 4-chlorobut-2-yn-1-ol SM2->Reaction Product Target Product (PMB-Amino-Alkyne) Reaction->Product Main Path Impurity1 Impurity A: Quaternary Salt (Over-alkylation) Reaction->Impurity1 Excess SM2 Impurity2 Impurity B: Elimination Product (But-2-en-4-yne) Reaction->Impurity2 High Temp

Caption: Figure 1. Synthesis pathway via nucleophilic substitution, highlighting critical impurities (Quaternary salts and elimination products) detectable by HPLC.

Figure 2: Protecting Group Decision Tree

Use this logic map to confirm if the PMB analog is the correct choice for your specific synthetic route.

DecisionTree Start Select Amine Protecting Group for Alkyne Linker Q1 Must the Alkyne survive deprotection? Start->Q1 Q2 Is the molecule acid-sensitive (e.g., Acetals)? Q1->Q2 Yes (Keep Alkyne) Res_Bn Use Benzyl (Bn) (Deprotect: H2/Pd) Q1->Res_Bn No (Reduction OK) Res_Boc Use Boc (Deprotect: TFA) Q2->Res_Boc No (Acid OK) Res_PMB Use PMB (This Product) (Deprotect: DDQ) Q2->Res_PMB Yes (Avoid Strong Acid) Q2->Res_PMB Orthogonality Needed

Caption: Figure 2. Decision matrix for selecting the PMB-protected linker. Choose PMB when alkyne preservation and acid-sensitivity/orthogonality are required.

References

  • BenchChem. A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups. (2025).

  • Yonemitsu, O., et al. Oxidative cleavage of PMB ethers with DDQ.[1] Tetrahedron Letters, 1982.

  • ChemicalBook. Characterization data for 4-Methoxybenzylamine derivatives.

  • PubChem. Compound Summary: 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol (Analogous Structure).

  • UCLA Chemistry. Mild, selective deprotection of PMB ethers.

Sources

Validation

Elemental analysis data for 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

As a Senior Application Scientist, ensuring the absolute purity and structural integrity of active pharmaceutical ingredient (API) building blocks is a non-negotiable cornerstone of drug development. The compound 4-((4-M...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the absolute purity and structural integrity of active pharmaceutical ingredient (API) building blocks is a non-negotiable cornerstone of drug development. The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS: 1416438-71-5; Formula: C₁₃H₁₇NO₂) is a highly specialized alkyne-amine intermediate frequently utilized in the synthesis of targeted therapeutics, including monoamine oxidase inhibitors and antifungal agents[1].

Because this molecule contains a reactive terminal alcohol, an internal alkyne, and a tertiary amine, it is susceptible to oxidation, incomplete coupling during synthesis, and solvent retention. Relying on a single analytical method to certify its purity introduces unacceptable risk. This guide objectively compares traditional Elemental Analysis (CHN) with modern Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating, orthogonal workflow for absolute purity certification[2].

Comparative Analytical Strategies: CHN vs. qNMR vs. LC-HRMS

To establish a comprehensive purity profile, we must evaluate the complementary strengths and limitations of the primary analytical techniques used in pharmaceutical characterization[3].

Analytical TechniquePrimary OutputAdvantages for Alkyne-AminesLimitations
Elemental Analysis (CHN) Bulk mass fraction (C, H, N %)Highly sensitive to inorganic salts, retained water, and bulk solvent impurities that are invisible to UV/MS[3].Destructive. Cannot distinguish between structurally related impurities (e.g., regioisomers)[2].
Quantitative NMR (qNMR) Absolute molar purity (w/w %)Non-destructive. Provides absolute quantitation without requiring a certified reference standard of the analyte itself[2][4].Lower sensitivity for trace-level impurities (<0.1%) compared to mass spectrometry[2].
LC-HRMS Exact mass & trace profilingUnambiguous determination of elemental composition (error < 5 ppm); unparalleled for trace impurity detection[2][5].Response factors vary by compound; poor for absolute bulk quantitation without standards[2].

Mechanistic Logic & Analytical Workflows

A robust purity validation system does not rely on isolated tests; it relies on a cross-validating workflow where the blind spots of one technique are covered by another.

Workflow cluster_analysis Orthogonal Purity Validation System Synth 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol Synthesis & Isolation CHN CHN Combustion Analysis (Bulk Elemental Composition) Synth->CHN qNMR Quantitative 1H-NMR (Absolute Molar Purity) Synth->qNMR HRMS LC-HRMS (Trace Impurity Profiling) Synth->HRMS DataInt Data Integration & Mass Balance (Cross-Validation) CHN->DataInt qNMR->DataInt HRMS->DataInt Cert Certified API Intermediate (Release for Development) DataInt->Cert

Orthogonal analytical workflow for validating alkyne-amine intermediate purity.

To understand why CHN and qNMR are paired together, we must look at the causality of their physical mechanisms. CHN is a destructive, bulk-level thermodynamic process, whereas qNMR is a non-destructive, quantum-level magnetic process.

MechanisticLogic Sample Analyte Sample (C13H17NO2 + Impurities) Combustion High-Temp Oxidation (>1000°C in O2) Sample->Combustion Destructive Magnet RF Excitation in B0 Field (Long D1 Relaxation) Sample->Magnet Non-Destructive Gases CO2, H2O, N2 Quantification via TCD Combustion->Gases Yields Mass % Integrals Signal Integration vs. Internal Standard Magnet->Integrals Yields Molar %

Mechanistic causality comparing destructive CHN combustion and non-destructive qNMR.

Experimental Data: Theoretical vs. Experimental Purity

For 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (MW: 219.28 g/mol ), the theoretical elemental composition is C: 71.21%, H: 7.81%, N: 6.39%, O: 14.59% .

In pharmaceutical characterization, a close correlation between experimental and theoretical CHN values—typically within an absolute error margin of ±0.4% —indicates a high degree of bulk purity and confirms the absence of significant inorganic salts or retained solvents[5].

Table 2: Representative Batch Analysis Data

ParameterTheoretical ValueExperimental Result (Batch A)Deviation (Δ)Pass/Fail Criteria (±0.4%)
Carbon (C) 71.21%71.08%-0.13%PASS
Hydrogen (H) 7.81%7.88%+0.07%PASS
Nitrogen (N) 6.39%6.31%-0.08%PASS
qNMR Purity 100.0%99.4% w/w-0.6%PASS (Target >98.0%)
HRMS[M+H]+ 220.1332 m/z220.1335 m/z+1.3 ppmPASS (Target <5.0 ppm)

Data Interpretation: The CHN data perfectly aligns with the theoretical model, ruling out bulk solvent retention (which would heavily skew the Carbon/Hydrogen ratio). The qNMR confirms an absolute molar purity of 99.4%, making this batch highly suitable for downstream drug synthesis.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems designed specifically for alkyne-amine derivatives.

Protocol A: Elemental Analysis (CHN Combustion)
  • Sample Encapsulation: Accurately weigh 1.5 to 2.0 mg of the dried sample into a combustible tin capsule using a microbalance.

    • Causality: Tin acts as a combustion promoter. When exposed to an oxygen-rich environment at 1000°C, the tin oxidizes exothermically, creating a localized "flash" temperature of ~1800°C. This extreme heat is strictly required to completely break down the refractory alkyne triple bond and ensure no carbon is left as soot.

  • Combustion & Reduction: Drop the capsule into the combustion tube. Pass the resulting gas mixture over copper oxide (to complete oxidation) and then over elemental copper at 600°C.

    • Causality: The tertiary amine in the compound produces various nitrogen oxides (NOx) during combustion. The elemental copper reduction zone strips oxygen from these species, converting all NOx strictly to N₂ gas, ensuring accurate nitrogen quantification[3].

  • Separation & Detection: Separate the resulting CO₂, H₂O, and N₂ gases via a specialized GC column and quantify them using a Thermal Conductivity Detector (TCD). Calibrate against a highly pure standard like sulfanilamide.

Protocol B: Quantitative 1H-NMR (qNMR)
  • Sample & Standard Co-dissolution: Accurately weigh ~10.0 mg of the compound and ~5.0 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene, 99.99% traceably certified) into a single vial. Dissolve completely in 0.6 mL of CDCl₃[2][6].

    • Causality: Co-dissolving the analyte and the internal standard ensures they experience the exact same magnetic field homogeneity and tuning parameters. This allows for absolute w/w % purity calculation without needing a reference standard of the analyte[2].

  • Pulse Sequence & Relaxation Delay (D1): Acquire the ¹H-NMR spectrum using a 90° pulse excitation. Critically, set the relaxation delay (D1) to at least 60 seconds[6].

    • Causality: The fundamental principle of qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei[2]. If the D1 is too short, nuclei with long T1 relaxation times will partially saturate, artificially shrinking their integral area and destroying the quantitative accuracy. A 60s delay ensures >99.9% relaxation for all protons in the molecule[6].

  • Integration & Calculation: Integrate a well-resolved signal of the analyte (e.g., the methoxy singlet at ~3.8 ppm) against the internal standard signal. Calculate the mass fraction based on the molar ratio and exact sample weights.

References

  • calpaclab.com - 4-((4-METHOXYBENZYL)(METHYL)AMINO)BUT-2-YN-1-OL. Available at:[Link]

  • eurofins.com - Characterization for Pharmaceutical Products. Available at:[Link]

  • azom.com - Using qNMR as Platform Methods of Oligonucleotides and Peptides. Available at:[Link]

  • nih.gov - Novel Compounds for Hair Repair: Chemical Characterization and In Vitro Analysis of Thiol Cross-Linking Agents. Available at:[Link]

  • acs.org - Multitarget Drug Discovery for Tuberculosis and Other Infectious Diseases. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL Quality Control

As a Senior Application Scientist in pharmaceutical development, ensuring the metrological traceability and absolute purity of chemical building blocks is paramount. The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, ensuring the metrological traceability and absolute purity of chemical building blocks is paramount. The compound 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol (CAS: 1416438-71-5) is a highly versatile propargylic alcohol derivative featuring a tertiary amine and a p-methoxybenzyl (PMB) protecting group[1]. It frequently serves as a critical intermediate or reference impurity in the synthesis of allylamine/benzylamine-class therapeutics and click-chemistry conjugates.

Because the PMB group is susceptible to acidic cleavage and the alkyne moiety is prone to oxidation, the quality control (QC) of its reference standard requires rigorous, orthogonal analytical strategies. This guide objectively compares commercially available reference standard grades and the analytical methodologies used to certify them, providing actionable, self-validating protocols for your laboratory.

Evaluating Reference Standard Grades: A Performance Comparison

Not all reference materials are created equal. The selection of a standard grade directly impacts the reliability of your quantitative impurity profiling and regulatory submissions. Table 1 compares the three primary tiers of reference standards available for this compound.

Table 1: Comparison of Reference Standard Grades for 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

AttributeCertified Reference Material (CRM)Analytical Standard GradeIn-House Working Standard
Intended Use Primary calibration, method validation, regulatory submission (IND/NDA).Routine batch release, qualitative ID, R&D screening.Daily system suitability, routine in-process control.
Manufacturing Standard Compliant[2].ISO 9001 / Non-accredited.Internal SOPs.
Purity Determination Absolute (qNMR) + Mass Balance.Relative (HPLC-UV area %).Relative (Compared against CRM).
Uncertainty Value (

)
Explicitly stated (e.g.,

).
Not provided (typically stated as "≥ 95%").Statistically derived internally.
Metrological Traceability Traceable to SI units via primary standards.Limited or no traceability.Traceable only to the parent CRM.
Cost & Lead Time High cost, extensive certification time.Moderate cost, readily available.Low cost (post-synthesis), high internal labor.

Scientific Verdict: For late-stage drug development and definitive impurity quantification, CRM-grade is non-negotiable. The explicit reporting of measurement uncertainty (


) prevents the propagation of error during assay calculations, a critical requirement under [3].

Analytical Methodologies for QC Certification

To certify a reference standard of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol, laboratories must choose between relative and absolute purity techniques.

Table 2: Performance Comparison of QC Methodologies

MethodologyDetection MechanismStrengths for this Specific MoleculeLimitations
qNMR (Quantitative NMR) Proton resonance integration vs. Internal Standard.Gold Standard. Provides absolute purity without requiring a pre-existing standard of the analyte.High upfront instrument cost; lower sensitivity for trace impurities (<0.1%).
HPLC-UV/CAD Chromophoric & aerosol charge detection.Excellent for separating the intact molecule from des-PMB and N-oxide degradants.Only provides relative purity (area %); requires response factor corrections.
LC-MS/MS Mass-to-charge ratio (m/z).Unmatched for structural elucidation of unknown trace impurities.Poor for absolute quantitation due to matrix effects and variable ionization efficiencies.
Causality in Methodology Selection

Why do we mandate qNMR for primary certification rather than HPLC? Traditional mass balance approaches (HPLC purity


 (1 - Water - Residual Solvents - Inorganic Ash)) propagate errors from up to four different assays. qNMR provides a direct, primary ratio of protons between the analyte and an internally certified reference material (ICRM), bypassing the need for a primary standard of the analyte itself.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol A: Absolute Purity Determination via qNMR

Mechanism: The PMB group's methoxy protons yield a sharp, isolated singlet at ~3.8 ppm, serving as an ideal quantitative quantifier against a Maleic Acid internal standard.

  • Sample Preparation: Accurately weigh ~20.000 mg of the 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol standard and ~5.000 mg of Maleic Acid (TraceCERT® CRM) into a single vial using a microbalance (

    
     mg).
    
  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS. Vortex for 60 seconds.
    
  • Acquisition Parameters (Self-Validating Step): Transfer to a 5 mm NMR tube. Acquire

    
    -NMR spectra at 600 MHz. Crucial:  Set the relaxation delay (
    
    
    
    ) to
    
    
    seconds. Causality: This ensures complete longitudinal relaxation (
    
    
    ) of all protons. Failing to do so artificially truncates the integration of slower-relaxing protons, skewing the absolute purity calculation.
  • Calculation: Integrate the PMB methoxy singlet (~3.8 ppm, 3H) against the olefinic protons of Maleic Acid (~6.3 ppm, 2H). Apply the standard qNMR mass fraction equation to determine absolute purity.

Protocol B: Impurity Profiling via HPLC-UV/CAD

Mechanism: UV detection at 220 nm captures the aromatic PMB group, while the Charged Aerosol Detector (CAD) ensures uniform response for any non-chromophoric aliphatic cleavage products.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0. Causality: The low pH keeps the tertiary amine fully protonated, preventing secondary interactions with silanol groups on the column and eliminating peak tailing.

    • Buffer B: Acetonitrile.

  • Chromatography: Use a superficially porous C18 column (2.1 x 100 mm, 2.7 µm). Run a gradient from 5% B to 95% B over 15 minutes at 0.4 mL/min.

  • System Suitability Test (SST): Inject a resolution mixture containing the intact standard and its des-PMB degradant (N-methylbut-2-yn-1-amine).

    • Self-Validation: The system is programmed to automatically abort the run if the resolution (

      
      ) between these two peaks falls below 2.0, ensuring co-elution never artificially inflates the reported purity.
      

Visualizing the Workflows and Pathways

To fully grasp the lifecycle and degradation risks of this reference standard, refer to the architectural diagrams below.

Workflow A Raw Material 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol B Primary Screening (LC-MS / GC-FID) A->B C Absolute Purity (qNMR w/ Internal Standard) B->C D Mass Balance (HPLC-UV + KF + TGA) B->D E Data Reconciliation & Statistical Evaluation C->E D->E F Certified Reference Material (ISO 17034 Compliant) E->F

Figure 1: Orthogonal certification workflow for CRM-grade reference standards.

Pathway Parent Intact Standard (Target API) ImpA Des-PMB Impurity (Secondary Amine) Parent->ImpA Acidic Cleavage ImpB N-Oxide Degradant (Oxidation) Parent->ImpB Peroxides / O2 ImpC Alkyne Hydration (Ketone) Parent->ImpC Acid Catalysis

Figure 2: Primary degradation pathways and related impurities of the reference standard.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at: [Link]

  • European Commission / Joint Research Centre. "The new International Standard ISO 17034: general requirements for the competence of reference material producers." JRC Publications Repository. Available at:[Link]

  • National Association of Testing Authorities (NATA). "Reference Materials Producers (ISO 17034) Accreditation." NATA Official Website. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL proper disposal procedures

Operational Guide: 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL Disposal & Handling Part 1: Executive Safety Directive Stop and Read: This compound is a functionalized internal alkyne-amine, primarily used as a key in...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL Disposal & Handling

Part 1: Executive Safety Directive

Stop and Read: This compound is a functionalized internal alkyne-amine, primarily used as a key intermediate in the synthesis of EGFR inhibitors like Osimertinib . It possesses specific reactivity profiles—notably basicity and potential metal sensitivity—that dictate its disposal pathway.

Immediate "Do Not" List:

  • DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or heavy metal salts (Silver, Copper) despite the alkyne being internal.

  • DO NOT dispose of via sanitary sewer systems.[1]

  • DO NOT evaporate in a non-ventilated hood; the amine functionality can carry respiratory irritants.

Part 2: Chemical Intelligence & Hazard Profiling

To handle a chemical safely, you must understand why it behaves the way it does. This section synthesizes the structural alerts of CAS 1309590-03-3.[2]

Structural MoietyChemical BehaviorOperational Implication
Internal Alkyne (but-2-yn)Electron-rich

-system. Less prone to explosive acetylide formation than terminal alkynes, but still reactive toward transition metals.
Segregation: Keep away from metal catalysts (Pd, Pt) in waste streams to prevent exothermic decomposition.
Tertiary Amine Basic (pKa ~9-10). Can form salts with acids.[3]Incompatibility: Violent reaction with strong acids. Segregate from acidic waste streams to avoid heat generation.
PMB (Para-methoxybenzyl) Lipophilic protecting group. Increases skin permeation rates.PPE: Standard latex gloves are insufficient. Use Nitrile (minimum 0.11mm) or Laminate gloves for prolonged contact.
Propargyl Alcohol Potential for metabolic toxicity and skin irritation.Handling: Treat as a potential vesicant. All handling must occur in a fume hood.

GHS Classification (Derived):

  • Warning: Skin Irrit. 2 (H315), Eye Irrit.[4][5] 2A (H319), STOT SE 3 (H335).[5]

  • Environmental: Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects).

Part 3: Waste Stream Segregation Logic

The most critical error in chemical disposal is improper segregation. Mixing this amine with incompatible streams can lead to pressurized containers or fires.

The Self-Validating Segregation System: Follow this logic gate to determine the correct waste container.

WasteSegregation Start Start: Waste Identification IsPure Is the waste Pure Solid/Liquid? Start->IsPure SolventCheck Is it dissolved in solvent? IsPure->SolventCheck No (Liquid/Mixture) SolidWaste Solid Hazardous Waste (Bin #1) IsPure->SolidWaste Yes (Solid) MetalCheck Does it contain Metal Catalysts? (Pd, Cu, Ag) SolventCheck->MetalCheck Yes HalogenCheck Does solvent contain Halogens? (DCM, Chloroform) HaloWaste Halogenated Organic Waste (Bin #2) HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Bin #3) HalogenCheck->NonHaloWaste No MetalCheck->HalogenCheck No MetalWaste Heavy Metal Organic Waste (Bin #4) MetalCheck->MetalWaste Yes (High Risk)

Figure 1: Decision matrix for segregating 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL waste streams.[6] Note the prioritization of metal contamination checks.

Part 4: Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for hazardous organic waste.

Phase 1: Preparation & Quenching (If Reactive)
  • Status Check: If the material is residual from a reaction containing strong acids (e.g., HCl, TFA), neutralize the mixture to pH 7-9 using saturated Sodium Bicarbonate (

    
    ) before containerization. This prevents gas buildup in the waste drum.
    
  • Solvent Dilution: Pure liquids should be diluted with a compatible solvent (e.g., Ethanol or Ethyl Acetate) if they are to be incinerated, to facilitate atomization in the incinerator nozzle.

Phase 2: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal cans due to the potential (albeit low) risk of alkyne-metal interaction over long storage periods.

  • Labeling:

    • Primary Name: "Non-Halogenated Organic Waste" (or Halogenated if applicable).

    • Constituents: List "4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL" explicitly.

    • Hazard Checkboxes: [x] Irritant, [x] Flammable (if in solvent), [x] Toxic.

Phase 3: Final Disposal Method
  • Preferred Method: High-Temperature Incineration. The nitrogen content requires incineration at temperatures >1100°C to ensure complete destruction of the amine and prevention of NOx emissions via scrubbers.

  • RCRA Code (US): If dissolved in ignitable solvents (Flash point <60°C), assign code D001 . If pure, it is generally not P- or U-listed, but must be characterized as toxic/reactive characteristic waste if applicable.

Part 5: Emergency Response (Spills)

In the event of a spill, speed and containment are vital to prevent the lipophilic amine from penetrating flooring or contacting skin.

Spill Response Workflow:

SpillResponse Alert 1. Alert & Evacuate (10m Radius) PPE 2. Don PPE (Nitrile Double-Glove + Goggles) Alert->PPE Contain 3. Containment (Use Sand or Vermiculite) PPE->Contain Collect 4. Collection (Non-sparking tools) Contain->Collect Clean 5. Decontamination (Soap/Water Wash) Collect->Clean

Figure 2: Immediate response workflow for spills < 500mL.

Specific Cleanup Instructions:

  • Absorb: Do not use paper towels (combustible). Use vermiculite, sand, or a commercial "Organic" spill pillow.

  • Neutralize: If the spill smells strongly of amine (fishy/ammonia-like), a weak citric acid solution can be used to lower the volatility of the amine vapors during cleanup.

  • Disposal of Debris: All contaminated absorbent must be treated as Solid Hazardous Waste (Bin #1 in Figure 1).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463660 (Osimertinib Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

Executive Safety Summary Treat as: Acute Toxin (Oral/Dermal) | Severe Eye Irritant | Skin Sensitizer This compound is a functionalized internal alkyne containing a tertiary amine and a primary alcohol, protected by a par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: Acute Toxin (Oral/Dermal) | Severe Eye Irritant | Skin Sensitizer

This compound is a functionalized internal alkyne containing a tertiary amine and a primary alcohol, protected by a para-methoxybenzyl (PMB) group. In the absence of a compound-specific Safety Data Sheet (SDS) from a major registry, Structure-Activity Relationship (SAR) protocols mandate that we default to the highest hazard category of its constituent functional groups.

  • The Amine Risk: The tertiary amine moiety presents a risk of rapid dermal absorption and caustic irritation to mucous membranes.

  • The Alkyne Risk: While internal alkynes are more stable than terminal alkynes, the pi-electron density creates reactivity with strong oxidizers and potential thermal instability.

  • The PMB Group: Adds lipophilicity, potentially increasing skin permeation rates compared to smaller aminobutynols.

Hazard Identification & SAR Analysis

Rationale for safety classification based on functional group chemistry.

Functional GroupAssociated HazardOperational Implication
Tertiary Amine Corrosive / Irritant High pH potential. Vapors may damage corneal tissue. Action: Use splash goggles, not safety glasses.
Internal Alkyne Reactivity Potential exothermic reaction with strong acids or oxidizers. Action: Segregate from nitric/sulfuric acid waste.
Primary Alcohol Flammability Lowers flash point.[1] Action: Ground all glassware; work in a fume hood.
PMB Ether Sensitization Benzylic amines/ethers are known sensitizers. Action: Zero skin contact tolerance.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound.

A. Hand Protection (Glove Selection)

Critical Note: Organic amines can degrade standard nitrile gloves.

  • Standard Handling (Solids/Small Volumes):

    • Material: Nitrile (Accelerator-free preferred).

    • Thickness: Minimum 5 mil (0.12 mm).

    • Protocol: Double-gloving recommended. Change outer gloves immediately upon splash.

  • High Risk (Solutions/Synthesis/Spills):

    • Material: Silver Shield (Laminate) or Viton.

    • Rationale: Thin nitrile offers <5 minutes breakthrough time for many organic amines. Laminate offers >4 hours.

B. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Prohibited: Standard safety glasses (open sides allow amine vapors to reach the eye).

  • Face Shield: Required only if working with volumes >100 mL or conducting exothermic additions.

C. Respiratory Protection[4][5][8][9][10][11]
  • Primary Control: All work must be performed in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood unavailable/spill cleanup): Half-mask respirator with OV/P100 cartridges (Organic Vapor + Particulate).

D. PPE Decision Logic (Visualization)

PPE_Logic cluster_vent Ventilation Requirement Start Start: Assess Task State Physical State? Start->State Solid Solid / Viscous Oil State->Solid Weighing/Transfer Solution Dissolved in Organic Solvent State->Solution Reaction/Workup Standard Standard PPE: - Lab Coat (Cotton) - Splash Goggles - Double Nitrile Gloves (5 mil) Solid->Standard HighRisk High Risk PPE: - Chemical Apron - Splash Goggles + Face Shield - Laminate/Silver Shield Gloves Solution->HighRisk Hood Chemical Fume Hood (Sash at 18 inches) Standard->Hood HighRisk->Hood

Figure 1: PPE Selection Decision Tree based on physical state and risk level.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Verify Engineering Controls: Confirm fume hood flow is active.

  • Quenching Agent Prep: Prepare a dilute acetic acid or citric acid solution (5%) nearby. This acts as a neutralizer for amine spills.

  • Glassware: Inspect for cracks. Alkynols can be viscous; use wide-mouth vessels for weighing to prevent neck contamination.

Phase 2: Weighing & Transfer
  • Static Control: Organic powders/oils can be static-charged. Use an antistatic gun if available.

  • Transfer: Do not use metal spatulas if the compound is potentially acidic (unlikely here, but best practice for alkynes). Use glass or PTFE tools.

  • Solubilization: Add solvent slowly. The heat of solution for amines can be exothermic.

Phase 3: Reaction Setup
  • Inert Atmosphere: Flush reaction vessel with Nitrogen or Argon.[2] While the internal alkyne is stable, the amine is susceptible to oxidation (N-oxide formation) which can alter reactivity.

  • Temperature Control: If reacting the alcohol group (e.g., oxidation or coupling), ensure cryo-cooling is active before reagent addition.

Emergency Response Protocols

Exposure Response Workflow

Emergency_Response Incident Exposure Incident Type Contact Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Flush Water (15 min) 3. Do NOT Scrub Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Hold Eyelids Open 3. Flush (15 min) Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION Provide CAS/Structure Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response logic for chemical exposure.[3][4]

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Contain: Use absorbent pads (polypropylene) to dike the spill.

  • Neutralize: Gently apply the 5% Citric Acid solution prepared in Phase 1 to neutralize the amine.

  • Collect: Scoop absorbed material into a hazardous waste bag. Label as "Organic Amine Waste - Toxic."

Disposal & Waste Management

Crucial Warning: Do NOT mix this waste with metal salts (Copper/Silver) or strong oxidizers. Although it is an internal alkyne, minimizing heavy metal contact prevents any risk of acetylide-like complexation or catalytic decomposition.

Waste StreamCriteriaLabeling Requirement
Stream A: Non-Halogenated Organic If dissolved in MeOH, EtOH, DMSO, Acetone."Organic Solvents + Toxic Amine"
Stream B: Halogenated Organic If dissolved in DCM, Chloroform."Halogenated Waste + Toxic Amine"
Stream C: Solid Waste Contaminated gloves, paper towels, silica gel."Solid Hazardous Waste (Toxic)"

Disposal Protocol:

  • Collect in high-density polyethylene (HDPE) or glass containers. Avoid metal cans.

  • Ensure pH is neutral or slightly basic (do not acidify waste containers containing other unknown organics to avoid heat generation).

  • Cap tightly and store in secondary containment until pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. United States Department of Labor.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile vs. Laminate breakthrough times for amines).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Methoxybenzylamine (Analogous Hazard Data).

  • PubChem. (n.d.). Compound Summary: Propargyl amines and related alkynols. National Library of Medicine.

Sources

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